Fexofenadine-d3-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
2-methyl-2-[4-[1,2,2-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i14D2,29D |
InChI Key |
RWTNPBWLLIMQHL-KMVPRELGSA-N |
Isomeric SMILES |
[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C(=O)O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Fexofenadine-d3-1 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine-d3 is the deuterium-labeled form of Fexofenadine, a widely used second-generation antihistamine. In the realm of scientific research, particularly in pharmacokinetics and bioanalytical chemistry, Fexofenadine-d3 serves as a critical tool. Its primary application is as an internal standard for the highly accurate quantification of Fexofenadine in biological matrices. This technical guide provides an in-depth overview of Fexofenadine-d3, its primary use in research, detailed experimental protocols, and the signaling pathways of its parent compound, Fexofenadine.
Core Concepts: The Role of Deuterated Internal Standards
In quantitative analysis, especially with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy and precision. A stable isotope-labeled internal standard, such as Fexofenadine-d3, is considered the gold standard.[1] Deuterium (d), a stable, non-radioactive isotope of hydrogen, minimally alters the chemical properties of the molecule. However, the increase in mass is readily detectable by a mass spectrometer.
Key Advantages of Using Fexofenadine-d3 as an Internal Standard:
-
Similar Physicochemical Properties: Fexofenadine-d3 exhibits nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to the non-labeled Fexofenadine.
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As Fexofenadine-d3 behaves similarly to Fexofenadine during sample preparation and analysis, it effectively compensates for these matrix effects.
-
Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, variability introduced during sample handling and analysis is minimized, leading to more reliable and reproducible results.
Primary Research Application: Bioanalytical Quantification
The predominant use of Fexofenadine-d3 is in bioanalytical method development and validation for pharmacokinetic studies of Fexofenadine. These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of the drug in living organisms.
Experimental Protocol: Quantification of Fexofenadine in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the quantitative analysis of Fexofenadine in human plasma using a deuterated internal standard. While some studies may use other deuterated forms like Terfenadine-d3 (the prodrug of Fexofenadine) or Fexofenadine-d10, the principles and workflow are analogous.[1][2]
1. Preparation of Stock and Working Solutions:
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Fexofenadine hydrochloride in methanol.[1]
-
Fexofenadine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Fexofenadine-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown plasma samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (containing Fexofenadine-d3 in acetonitrile). The acetonitrile will precipitate plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for separation.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Fexofenadine and Fexofenadine-d3.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for Fexofenadine analysis using a deuterated internal standard.
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | |
| Intra-day Precision | Within ±15% | |
| Inter-day Precision | Within ±15% | |
| Intra-day Accuracy | Within ±15% | |
| Inter-day Accuracy | Within ±15% | |
| Recovery | 93% to 98% |
Table 1: Performance characteristics of a validated LC-MS/MS method for Fexofenadine quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fexofenadine | 502.3 | 466.3 |
| Fexofenadine-d10 | 512.3 | 476.3 |
Table 2: Example MRM transitions for Fexofenadine and a deuterated internal standard (Fexofenadine-d10).
Experimental Workflow Visualization
Signaling Pathways of Fexofenadine
Fexofenadine is a selective peripheral H1 receptor antagonist. It functions as an inverse agonist, binding to and stabilizing the inactive conformation of the H1 receptor, thereby preventing its activation by histamine. This action blocks the downstream signaling cascade responsible for allergic symptoms.
Primary Mechanism: H1 Receptor Antagonism
Anti-Inflammatory Signaling Pathways
Beyond its primary role as an H1 receptor antagonist, research suggests that Fexofenadine exhibits anti-inflammatory properties by modulating various signaling pathways.
Fexofenadine has been shown to inhibit the release of pro-inflammatory mediators from mast cells and basophils. Furthermore, studies have indicated its ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. Another identified target is cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the production of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes. By inhibiting cPLA2, Fexofenadine can further attenuate the inflammatory cascade.
Conclusion
Fexofenadine-d3 is an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to understanding the pharmacokinetics of Fexofenadine. The well-characterized mechanism of action of Fexofenadine, including its primary H1 receptor antagonism and its broader anti-inflammatory effects, provides a solid foundation for its therapeutic applications and ongoing research. This guide offers a comprehensive overview for scientists and professionals working with this important compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Fexofenadine-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a plausible synthetic route and detailed characterization of Fexofenadine-d3, a deuterated analog of the widely used second-generation antihistamine, Fexofenadine. The incorporation of deuterium atoms into the Fexofenadine molecule creates a stable isotope-labeled internal standard, which is invaluable for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry.
Introduction
Fexofenadine is a selective peripheral H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] It is the major active metabolite of terfenadine.[2] For accurate quantification of fexofenadine in biological matrices, a stable isotope-labeled internal standard is essential to correct for variations during sample preparation and analysis.[3] Fexofenadine-d3 serves this purpose, with the deuterium atoms providing a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties of the molecule. This guide outlines a hypothetical, yet scientifically grounded, multi-step synthesis to introduce a trideuteromethyl group and the subsequent analytical characterization to confirm its identity, purity, and isotopic enrichment.
Proposed Synthesis of Fexofenadine-d3
The proposed synthesis of Fexofenadine-d3 involves the initial preparation of a deuterated building block, which is then incorporated into the final molecular structure through a series of well-established chemical reactions. The key strategy is the synthesis of 2-(4-bromophenyl)-2-methyl-d3-propanoic acid, which is then used in a multi-step sequence to construct the final Fexofenadine-d3 molecule.
Synthetic Pathway
The overall synthetic pathway is depicted in the diagram below.
Caption: Proposed synthetic pathway for Fexofenadine-d3.
Experimental Protocols
Step 1: Esterification of 4-Bromophenylacetic acid To a solution of 4-bromophenylacetic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 4-bromophenylacetate.
Step 2: Methylation to form Methyl 2-(4-bromophenyl)propanoate Methyl 4-bromophenylacetate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Deuteromethylation to form Methyl 2-(4-bromophenyl)-2-methyl-d3-propanoate Following a similar procedure to Step 2, methyl 2-(4-bromophenyl)propanoate is treated with LDA, followed by the addition of deuterated methyl iodide (CD3I). The reaction mixture is worked up as described above to yield the trideuteromethylated intermediate.
Step 4: Hydrolysis to 2-(4-Bromophenyl)-2-methyl-d3-propanoic acid The deuterated ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is filtered, washed with water, and dried to give the deuterated carboxylic acid.
Step 5: Friedel-Crafts Acylation and Reduction The product from Step 4 is converted to its methyl ester and then subjected to Friedel-Crafts acylation with 4-chlorobutyryl chloride in the presence of aluminum chloride.[4] The resulting ketone is then reduced to a secondary alcohol using sodium borohydride in methanol.[5]
Step 6: N-Alkylation with Azacyclonol The chlorinated alcohol intermediate is reacted with azacyclonol in the presence of a base such as sodium carbonate in a suitable solvent like toluene at reflux to yield the Fexofenadine-d3 methyl ester.
Step 7: Hydrolysis to Fexofenadine-d3 The Fexofenadine-d3 methyl ester is hydrolyzed using a base such as lithium hydroxide in a mixture of methanol and water, followed by acidification to yield the final product, Fexofenadine-d3.
Characterization of Fexofenadine-d3
The successful synthesis and purity of Fexofenadine-d3 are confirmed using a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of Fexofenadine-d3.
High-Performance Liquid Chromatography (HPLC)
Purity is assessed by reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). Detection is performed using a UV detector at an appropriate wavelength, typically around 220 nm. The purity of Fexofenadine-d3 is determined by the peak area percentage.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the incorporation of deuterium atoms. The molecular weight of Fexofenadine is 501.68 g/mol , so the expected molecular ion for Fexofenadine-d3 ([M+H]+) would be at m/z 505.3. High-resolution mass spectrometry can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the location of the deuterium label.
-
¹H NMR: The proton NMR spectrum of Fexofenadine-d3 will be very similar to that of Fexofenadine, with the key difference being the absence of the signal corresponding to the methyl protons that have been replaced by deuterium.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the deuterated carbon (CD3) which will be a triplet due to coupling with deuterium and will have a characteristic upfield shift compared to the corresponding CH3 group.
-
²H NMR: The deuterium NMR spectrum will show a single resonance corresponding to the CD3 group, confirming the presence and location of the deuterium label.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of Fexofenadine-d3.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Esterification | 4-Bromophenylacetic acid | Methyl 4-bromophenylacetate | 95 |
| 2 | Methylation | Methyl 4-bromophenylacetate | Methyl 2-(4-bromophenyl)propanoate | 85 |
| 3 | Deuteromethylation | Methyl 2-(4-bromophenyl)propanoate | Methyl 2-(4-bromophenyl)-2-methyl-d3-propanoate | 80 |
| 4 | Hydrolysis | Deuterated Ester | 2-(4-Bromophenyl)-2-methyl-d3-propanoic acid | 90 |
| 5 | Friedel-Crafts & Reduction | Deuterated Acid | Chlorinated Alcohol Intermediate | 70 |
| 6 | N-Alkylation | Chlorinated Alcohol & Azacyclonol | Fexofenadine-d3 methyl ester | 75 |
| 7 | Hydrolysis | Fexofenadine-d3 methyl ester | Fexofenadine-d3 | 88 |
Table 2: Key Characterization Data for Fexofenadine-d3
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | > 98% |
| Retention Time | Similar to Fexofenadine | |
| Mass Spectrometry | Molecular Ion ([M+H]⁺) | m/z 505.3 |
| ¹H NMR | Disappearance of Signal | Absence of singlet for one CH₃ group |
| ¹³C NMR | Appearance of Signal | Triplet for CD₃ group (upfield shifted) |
| ²H NMR | Appearance of Signal | Singlet for CD₃ group |
Conclusion
This technical guide has outlined a feasible synthetic route for Fexofenadine-d3 and the necessary analytical methods for its characterization. The successful synthesis of this deuterated analog provides a crucial tool for researchers in drug metabolism and pharmacokinetics, enabling more accurate and reliable quantification of Fexofenadine in biological systems. The detailed protocols and expected data presented herein serve as a valuable resource for scientists and professionals in the field of drug development.
References
Chemical and physical properties of Fexofenadine-d3-1.
An In-depth Technical Guide to the Chemical and Physical Properties of Fexofenadine-d3
Introduction
Fexofenadine-d3 is the deuterium-labeled analogue of Fexofenadine, a widely used second-generation antihistamine.[1] Due to the isotopic labeling, Fexofenadine-d3 serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the highly accurate quantification of Fexofenadine in biological samples using mass spectrometry-based techniques.[1] Fexofenadine itself is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist, providing therapeutic relief from allergic conditions without the sedative effects associated with first-generation antihistamines as it does not readily cross the blood-brain barrier.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological context of Fexofenadine-d3 for researchers and drug development professionals.
Chemical and Physical Properties
The physicochemical properties of Fexofenadine-d3 are nearly identical to those of unlabeled Fexofenadine, with the primary difference being a slight increase in molecular weight due to the presence of three deuterium atoms. The properties of the hydrochloride salt are most commonly reported.
| Property | Value | Citation(s) |
| IUPAC Name | 2-[4-[(1R)-1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid-d3 | |
| Synonyms | MDL-16455-d3; Terfenadine carboxylate-d3 | |
| Molecular Formula | C₃₂H₃₆D₃NO₄ | |
| Molecular Weight | ~504.7 g/mol (for the free base) | |
| Appearance | White to off-white crystalline powder | |
| pKa | 4.25 (carboxylic acid), 9.53 (piperidine nitrogen) | |
| Solubility | Soluble in methanol, DMSO |
Note: The molecular weight of the deuterated compound is slightly higher than that of Fexofenadine (C₃₂H₃₉NO₄, M.W. 501.68 g/mol ). The exact weight can vary based on the position of the deuterium labels. The hydrochloride salt (C₃₂H₄₀ClNO₄) has a molecular weight of approximately 538.1 g/mol .
Synthesis and Manufacturing
The synthesis of Fexofenadine has been approached through various routes. One common strategy involves the N-alkylation of α,α-diphenyl-4-piperidinemethanol (azacyclonol) with a suitable electrophilic partner containing the dimethylphenylacetic acid moiety.
A scalable, multi-step synthesis can be achieved using commercially available starting materials like methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol. This approach avoids toxic reagents and difficult-to-remove byproducts. Another described method starts with benzene and methallyl, proceeding through steps of Friedel–Crafts alkylation, oxidation, esterification, and reduction, followed by N-alkylation and final hydrolysis to yield Fexofenadine.
The synthesis of Fexofenadine-d3 would follow a similar pathway, incorporating a deuterated building block at an appropriate stage to introduce the isotopic label.
Experimental Protocols
Fexofenadine-d3 is predominantly used as an internal standard in quantitative bioanalytical methods. The following protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Fexofenadine in human plasma.
Protocol: Quantitative Analysis of Fexofenadine in Human Plasma by LC-MS/MS
-
Objective: To accurately determine the concentration of Fexofenadine in human plasma samples.
-
Materials:
-
Fexofenadine analytical standard
-
Fexofenadine-d3 (as internal standard, IS)
-
Human plasma (heparinized)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fexofenadine and Fexofenadine-d3 in methanol.
-
Working Standard Solutions: Perform serial dilutions of the Fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for blank samples, calibration standards, quality control (QC) samples, and unknown plasma samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution. The acetonitrile will precipitate plasma proteins.
-
Vortex each tube for 30 seconds to ensure complete mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Fexofenadine Transition: e.g., m/z 502.3 → 466.3
-
Fexofenadine-d3 Transition: e.g., m/z 505.3 → 469.3
-
-
-
Data Analysis:
-
Quantify Fexofenadine concentration by calculating the peak area ratio of the analyte (Fexofenadine) to the internal standard (Fexofenadine-d3).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Fexofenadine in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for the quantification of Fexofenadine in plasma.
Mechanism of Action and Signaling
Fexofenadine is a potent and selective antagonist of the histamine H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, leading to symptoms like sneezing, itching, and vasodilation.
Fexofenadine acts by competitively and reversibly binding to these peripheral H1 receptors, primarily in the gastrointestinal tract, blood vessels, and bronchial smooth muscle. This binding prevents histamine from activating the receptor, thereby blocking the downstream signaling cascade responsible for allergic symptoms.
Beyond its primary role as an H1 antagonist, Fexofenadine has demonstrated broader anti-inflammatory effects. Studies have shown it can inhibit the production and release of various inflammatory mediators, including:
-
Adhesion Molecules: Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression, which is crucial for the recruitment of inflammatory cells.
-
Leukotrienes and Prostaglandins: Decreased production of LTC₄, LTD₄, LTE₄, and PGE₂.
-
Cytokines and Chemokines: Reduction in levels of RANTES, TARC, and MDC.
These additional effects may contribute to its overall efficacy in managing the inflammatory components of allergic disease.
Caption: Fexofenadine blocks the histamine H1 receptor signaling pathway.
References
Fexofenadine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of fexofenadine-d3 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and critical data for the accurate quantification of fexofenadine in biological matrices.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of fexofenadine-d3 as an internal standard is rooted in the principle of stable isotope dilution mass spectrometry. Fexofenadine-d3 is a deuterated analog of fexofenadine, meaning one or more hydrogen atoms in the fexofenadine molecule have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte, fexofenadine.
The key to its function lies in the fact that fexofenadine-d3 and fexofenadine exhibit virtually identical behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2] However, due to the mass difference imparted by the deuterium atoms, they can be distinguished by a mass spectrometer.
By adding a known amount of fexofenadine-d3 to a sample at the beginning of the analytical workflow, it serves as a reliable tracer to account for any variability or loss of the analyte during sample preparation and analysis. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby correcting for potential errors and ensuring high accuracy and precision.
Physicochemical Properties
Fexofenadine and fexofenadine-d3 share nearly identical physicochemical properties, which is fundamental to the latter's role as an effective internal standard.
| Property | Fexofenadine | Fexofenadine-d3 | Reference |
| Molecular Formula | C₃₂H₃₉NO₄ | C₃₂H₃₆D₃NO₄ | [3] |
| Molecular Weight | ~501.68 g/mol | ~504.70 g/mol | [1] |
| Chemical Structure | See Figure 1 | See Figure 1 | [4] |
| pKa | 4.25 and 9.53 | Essentially identical to fexofenadine | |
| Solubility | Slightly soluble in water | Essentially identical to fexofenadine |
Figure 1: Chemical Structures
A visual comparison of the chemical structures of Fexofenadine and its deuterated internal standard, Fexofenadine-d3.
Mechanism of Action as an Internal Standard
The efficacy of fexofenadine-d3 as an internal standard stems from its ability to mimic fexofenadine through every stage of a typical LC-MS/MS bioanalytical workflow.
Workflow illustrating the integration of Fexofenadine-d3 as an internal standard in a typical bioanalytical process.
Key aspects of the mechanism include:
-
Co-extraction: During sample preparation techniques like protein precipitation or liquid-liquid extraction, any loss of fexofenadine will be mirrored by a proportional loss of fexofenadine-d3.
-
Co-elution: In liquid chromatography, both compounds have nearly identical retention times, meaning they travel through the analytical column and reach the detector at the same time.
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's ion source. Since fexofenadine-d3 co-elutes with fexofenadine, it experiences the same matrix effects. The ratio of their signals remains constant, thus negating the impact of these effects on quantification.
Experimental Protocol: Quantification of Fexofenadine in Human Plasma using LC-MS/MS
This section provides a detailed, consolidated experimental protocol for the quantification of fexofenadine in human plasma using fexofenadine-d3 as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.
Materials and Reagents
-
Fexofenadine hydrochloride reference standard
-
Fexofenadine-d3 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride in methanol.
-
Fexofenadine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine-d3 in methanol.
-
Fexofenadine Working Standards: Prepare a series of working standard solutions by serially diluting the fexofenadine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the fexofenadine-d3 stock solution with acetonitrile to the final working concentration.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (containing fexofenadine-d3 in acetonitrile). The acetonitrile will induce the precipitation of plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
A step-by-step diagram of the protein precipitation method for plasma sample preparation.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of fexofenadine and fexofenadine-d3.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| LC System | UPLC or HPLC system | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.5 mL/min | |
| Gradient | Start with 5% B, linear gradient to 95% B | |
| Column Temperature | 40°C | |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Mass Spectrometer | Triple quadrupole mass spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Fexofenadine Transition (m/z) | 502.3 → 466.2 | |
| Fexofenadine-d10 Transition (m/z) | 512.3 → 476.2 | |
| Collision Energy | Optimized for each transition (e.g., 27-28 V) |
Note: The m/z transition for fexofenadine-d3 would be slightly different from fexofenadine-d10 but would follow the same fragmentation pattern.
Data Presentation and Validation
A bioanalytical method using fexofenadine-d3 as an internal standard must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The matrix factor should be consistent across different lots of the biological matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
Fexofenadine-d3 serves as an exemplary internal standard for the quantitative bioanalysis of fexofenadine. Its mechanism of action, based on the principles of stable isotope dilution, provides a robust and reliable method to correct for analytical variability. By closely mimicking the behavior of the analyte throughout the experimental workflow, it ensures the generation of highly accurate and precise data, which is paramount for pharmacokinetic and other drug development studies. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to implement this gold-standard bioanalytical approach.
References
Technical Guide to Fexofenadine-d3-1: Supplier Sourcing and Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fexofenadine-d3-1, a deuterated analog of the antihistamine Fexofenadine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled standard and understanding its quality attributes through a detailed examination of a representative Certificate of Analysis (CoA). Furthermore, this guide outlines key experimental protocols for the verification of its identity and purity.
Supplier Information
This compound is a specialized chemical and is available from suppliers who focus on stable isotope-labeled compounds for research and analytical purposes. One such potential supplier is:
-
MedchemExpress: They list this compound and other deuterated analogs of Fexofenadine in their catalog and provide quotes upon request.[1]
It is recommended to contact the supplier directly to obtain a lot-specific Certificate of Analysis and to confirm availability and lead times.
Certificate of Analysis: Data Presentation
A Certificate of Analysis for this compound was not publicly available at the time of this writing. However, to provide a representative example of the data and specifications that can be expected, the following table summarizes the quantitative data from a Certificate of Analysis for a closely related deuterated analog, Fexofenadine-d10. This data is for illustrative purposes and may not reflect the exact specifications of this compound.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₃₂H₃₆D₃NO₄ | Mass Spectrometry |
| Molecular Weight | 504.69 g/mol | Mass Spectrometry |
| Purity | ||
| Chemical Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99% Deuterated Forms | Mass Spectrometry |
| Physical Properties | ||
| Solubility | Soluble in Methanol and DMSO | Visual Inspection |
| Residual Solvents | ||
| Methanol | ≤3000 ppm | GC-HS |
| Storage | ||
| Recommended Storage | -20°C, protect from light and moisture | Supplier Recommendation |
Experimental Protocols
The following are detailed methodologies for key experiments that are typically performed to verify the quality of a deuterated standard like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Inject 10 µL of the working solution into the HPLC system.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Introduce a dilute solution of this compound in methanol directly into the mass spectrometer via infusion or through the HPLC system.
-
Acquire the full scan mass spectrum.
-
Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuteration. The relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic enrichment.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the procurement and analysis of this compound.
Caption: Procurement and Verification Workflow for a Chemical Standard.
Caption: Analytical Workflow for Chemical Standard Verification.
References
The Pivotal Role of Fexofenadine-d3 in Modern Pharmacokinetic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical pharmacology, the precise quantification of drug concentrations in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of regulatory submissions and are crucial for determining dosing regimens and ensuring patient safety. For a widely used second-generation antihistamine like fexofenadine, accurate PK data is essential. The use of a stable isotope-labeled internal standard, specifically Fexofenadine-d3, has become the gold standard in bioanalytical methods to achieve the required accuracy and precision. This technical guide provides a comprehensive overview of the role of Fexofenadine-d3 in pharmacokinetic studies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
The Core Principle: Why a Deuterated Internal Standard is Essential
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for reliable results.[1] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Fexofenadine-d3, a deuterated analog of fexofenadine, fits this description perfectly.
The primary function of Fexofenadine-d3 is to account for variability that can be introduced during various stages of the analytical workflow.[2] This includes inconsistencies in sample preparation, such as extraction efficiency and protein precipitation, as well as variations in the instrument's performance, like injection volume and ionization efficiency in the mass spectrometer. Because Fexofenadine-d3 has nearly identical physicochemical properties to fexofenadine, it behaves similarly during these processes. By adding a known amount of Fexofenadine-d3 to all samples, calibrators, and quality controls at the beginning of the analysis, the ratio of the analyte's response to the internal standard's response can be used for accurate quantification, effectively normalizing any variations.
Experimental Protocols: A Step-by-Step Guide to Fexofenadine Quantification
The following section details a typical experimental protocol for the quantification of fexofenadine in human plasma using Fexofenadine-d3 as an internal standard, based on established LC-MS/MS methodologies.
Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh a reference standard of fexofenadine and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Fexofenadine-d3 Internal Standard Stock Solution (1 mg/mL): Similarly, prepare a 1 mg/mL stock solution of Fexofenadine-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of fexofenadine by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions are used to create calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile to a final concentration suitable for spiking into the plasma samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules like fexofenadine from plasma.
-
Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown study samples.
-
To 100 µL of human plasma in each tube, add 200 µL of the internal standard working solution (containing Fexofenadine-d3 in acetonitrile). The acetonitrile serves to precipitate the plasma proteins.
-
Vortex each tube for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of fexofenadine and Fexofenadine-d3.
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used for separation.
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to elute the analytes.
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for fexofenadine and Fexofenadine-d3 are monitored.
Quantitative Data Presentation
The use of Fexofenadine-d3 as an internal standard allows for the generation of highly reliable pharmacokinetic data. The following tables summarize typical pharmacokinetic parameters for fexofenadine following oral administration.
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 60 | 141 | 2.6 | 749 |
| 120 | 286 | 2.5 | 1523 |
| 180 | 494 | 2.2 | 2795 |
Table 1: Mean Pharmacokinetic Parameters of Fexofenadine After Single Oral Doses.
| Parameter | Value |
| Bioavailability | ~33%[3] |
| Protein Binding | 60-70%[3] |
| Volume of Distribution | 5.4-5.8 L/kg[3] |
| Elimination Half-life | ~14.4 hours |
| Excretion | Primarily in feces (~80%) and urine (~11%) as unchanged drug. |
Table 2: General Pharmacokinetic Properties of Fexofenadine.
Mandatory Visualizations
Signaling Pathway of Fexofenadine
Fexofenadine is a selective antagonist of the histamine H1 receptor. Upon binding of histamine to the H1 receptor, a Gq protein is activated, leading to a cascade of intracellular events that result in allergic symptoms. Fexofenadine blocks this initial step.
Caption: Simplified signaling pathway of the H1 receptor and the inhibitory action of fexofenadine.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing Fexofenadine-d3.
References
The Kinetic Isotope Effect in Action: A Technical Deep Dive into Fexofenadine-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the kinetic isotope effect (KIE) through the lens of Fexofenadine-d3, a deuterated version of the widely used second-generation antihistamine. While specific clinical data on Fexofenadine-d3 is not extensively published, this paper will leverage the well-understood pharmacology of fexofenadine and the established science of deuterium substitution to provide a robust theoretical framework for its anticipated pharmacokinetic profile and the experimental methodologies required for its evaluation.
Introduction to the Kinetic Isotope Effect in Drug Development
The kinetic isotope effect is a powerful tool in medicinal chemistry, referring to the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1] In drug development, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond must be broken. This phenomenon can be strategically employed to alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties such as a longer half-life, increased exposure, and reduced formation of toxic metabolites.
Fexofenadine, the active metabolite of terfenadine, is an ideal candidate for illustrating the potential of the kinetic isotope effect. It is a selective H1-receptor antagonist that is minimally metabolized, with approximately 5% of a dose undergoing hepatic metabolism.[2] Although metabolism is not the primary route of elimination, strategically placing deuterium at a site of metabolic attack could subtly but significantly alter its pharmacokinetic profile.
Fexofenadine: A Pharmacological Overview
Fexofenadine is a second-generation antihistamine used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[3] Its primary mechanism of action is the selective antagonism of peripheral H1 receptors, which prevents the binding of histamine and the subsequent cascade of allergic symptoms.[3] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[3]
Pharmacokinetics of Fexofenadine
Fexofenadine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-3 hours. It is 60-70% bound to plasma proteins, primarily albumin. The majority of the drug is excreted unchanged, with about 80% in the feces and 11% in the urine. The elimination half-life is approximately 14.4 hours.
Fexofenadine-d3: Anticipating the Kinetic Isotope Effect
While specific quantitative data for Fexofenadine-d3 is not publicly available, we can predict the impact of deuteration based on the metabolic pathways of its prodrug, terfenadine. Terfenadine is extensively metabolized by CYP3A4, primarily through oxidation of a t-butyl methyl group, which ultimately forms fexofenadine. Deuteration of this t-butyl group in terfenadine-d3 is expected to slow this metabolic conversion due to the kinetic isotope effect.
Applying this principle to fexofenadine itself, even though its metabolism is minor, deuteration at the sites of metabolism (the methyl ester and another minor metabolite, MDL 4829, account for ~5% of the dose) would be expected to slow down these metabolic pathways. This would likely result in:
-
Increased plasma exposure (AUC): A slower rate of metabolism would lead to a higher concentration of the parent drug in circulation over time.
-
Prolonged elimination half-life (t½): With a reduced metabolic clearance, the drug would remain in the body for a longer period.
-
Reduced inter-individual variability: By minimizing the impact of metabolic enzyme polymorphisms, deuteration could lead to more predictable pharmacokinetics across different patient populations.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters of fexofenadine and the anticipated changes for fexofenadine-d3 based on the kinetic isotope effect.
| Pharmacokinetic Parameter | Fexofenadine (Reported Values) | Fexofenadine-d3 (Anticipated Change) | Rationale for Anticipated Change |
| Cmax (ng/mL) | ~300 - 700 (dose-dependent) | Increased | Slower first-pass metabolism could lead to higher peak concentrations. |
| Tmax (hr) | ~1 - 3 | No significant change expected | Absorption rate is unlikely to be affected by deuteration. |
| AUC (ng·h/mL) | ~1500 - 4500 (dose-dependent) | Increased | Reduced metabolic clearance would lead to greater overall drug exposure. |
| t½ (hr) | ~11 - 15 | Increased | Slower elimination due to decreased metabolic clearance. |
| Metabolism | ~5% hepatic metabolism | Decreased | The C-D bond at the site of metabolism is stronger than the C-H bond, slowing the rate of metabolic reactions. |
| Excretion | ~80% feces, ~11% urine (unchanged) | Unchanged (primary routes) | The primary elimination pathways are not expected to be significantly altered. |
Experimental Protocols
To empirically determine the pharmacokinetic profile of Fexofenadine-d3 and quantify the kinetic isotope effect, the following experimental protocols would be employed.
In Vivo Comparative Pharmacokinetic Study in Healthy Volunteers
Objective: To compare the pharmacokinetic profiles of fexofenadine and fexofenadine-d3 after single oral administration in healthy human subjects.
Study Design: A randomized, double-blind, two-period crossover study.
Subjects: A cohort of healthy adult volunteers.
Procedure:
-
Subjects will be randomly assigned to receive a single oral dose of either fexofenadine or fexofenadine-d3 in the first period.
-
After a washout period of at least 14 days, subjects will receive the alternate treatment in the second period.
-
Serial blood samples will be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of fexofenadine and fexofenadine-d3 will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) will be calculated using non-compartmental analysis.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To investigate the in vitro metabolism of fexofenadine and fexofenadine-d3 and to determine the kinetic isotope effect on the rate of metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Fexofenadine and Fexofenadine-d3
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation mixtures will be prepared containing HLMs, phosphate buffer, and either fexofenadine or fexofenadine-d3 at various concentrations.
-
The reactions will be pre-incubated at 37°C.
-
The metabolic reaction will be initiated by the addition of the NADPH regenerating system.
-
Aliquots will be taken at various time points and the reaction will be terminated by the addition of ice-cold acetonitrile.
-
The samples will be centrifuged to precipitate proteins, and the supernatant will be analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of metabolism will be determined, and the kinetic parameters (Vmax and Km) will be calculated. The kinetic isotope effect will be calculated as the ratio of the rate of metabolism of fexofenadine to that of fexofenadine-d3.
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of fexofenadine and fexofenadine-d3 in plasma samples.
Sample Preparation: Protein precipitation is a common and effective method. To a plasma sample, an internal standard (e.g., a stable isotope-labeled analog of fexofenadine not being tested) in acetonitrile is added. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity. The MRM transitions for fexofenadine and fexofenadine-d3 would be optimized for quantification.
Mandatory Visualizations
Signaling Pathway
Caption: Fexofenadine's mechanism of action.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: In vivo pharmacokinetic study workflow.
Experimental Workflow: In Vitro Metabolism Study
Caption: In vitro metabolism study workflow.
Conclusion
The strategic application of the kinetic isotope effect through the deuteration of fexofenadine presents a compelling opportunity to enhance its pharmacokinetic profile. While direct comparative clinical data for fexofenadine-d3 is not yet widely available, the foundational principles of KIE, supported by evidence from its prodrug terfenadine, strongly suggest that deuteration would lead to a slower rate of metabolism, resulting in increased plasma exposure and a longer half-life. The experimental protocols outlined in this guide provide a clear roadmap for the rigorous scientific evaluation of these anticipated effects. As the field of deuterated drugs continues to expand, a thorough understanding of the kinetic isotope effect and its practical application will be indispensable for the development of safer and more effective medicines.
References
Methodological & Application
Application Note: Quantification of Fexofenadine in Human Plasma by LC-MS/MS using Fexofenadine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of fexofenadine in human plasma. The assay utilizes Fexofenadine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation protocol, making it suitable for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is carried out using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is ideal for pharmacokinetic studies, bioequivalence trials, and other research applications requiring accurate measurement of fexofenadine concentrations in a biological matrix.
Introduction
Fexofenadine is a second-generation antihistamine that is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. It is the active carboxylic acid metabolite of terfenadine. Accurate quantification of fexofenadine in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Fexofenadine-d3, is the gold standard for quantitative LC-MS/MS analysis. This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and instrumental variability.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
Fexofenadine-d3 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride in methanol.
-
Fexofenadine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fexofenadine-d3 in methanol.
-
Fexofenadine Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is used for sample preparation:
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (100 ng/mL Fexofenadine-d3 in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 0.1 | 30 | 20 |
| Fexofenadine-d3 | 505.3 | 466.2 | 0.1 | 30 | 20 |
Note: The precursor ion for Fexofenadine-d3 is predicted based on a +3 Da shift from the parent compound. The product ion is expected to be the same as the unlabeled compound. These values should be confirmed and optimized during method development.
Data Analysis
-
Integrate the peak areas for both fexofenadine and Fexofenadine-d3.
-
Calculate the peak area ratio (fexofenadine / Fexofenadine-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of fexofenadine in the unknown samples and QCs from the calibration curve.
Results and Discussion
This method provides a rapid and robust approach for the quantification of fexofenadine in human plasma. The use of a stable isotope-labeled internal standard, Fexofenadine-d3, ensures high accuracy and precision by compensating for matrix effects and any variability in the sample preparation and instrument response. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential for studies with a large number of samples. The chromatographic conditions are optimized to provide good peak shape and separation from endogenous plasma components.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of fexofenadine in human plasma. The use of Fexofenadine-d3 as an internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of pharmacokinetic and bioequivalence studies.
Diagrams
Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma using Fexofenadine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fexofenadine in human plasma. The use of a stable isotope-labeled internal standard, Fexofenadine-d3, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis. A simple and rapid protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis in pharmacokinetic studies and clinical research. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Fexofenadine is a second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in minimal sedative effects.[1][2] Accurate and reliable quantification of fexofenadine in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. A SIL-IS, such as Fexofenadine-d3, is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer while behaving similarly to the analyte during sample extraction, chromatography, and ionization, thereby correcting for potential variations in the analytical process.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
Fexofenadine-d3 hydrochloride (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Preparation of Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.
-
Fexofenadine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Fexofenadine-d3 hydrochloride in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile.
Sample Preparation Protocol
A protein precipitation method is utilized for sample preparation.[3]
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (100 ng/mL Fexofenadine-d3 in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 10% B, linear gradient to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate for 1 minute. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fexofenadine: m/z 502.3 → 466.2Fexofenadine-d3: m/z 505.3 → 469.2 (adjust based on specific deuteration pattern, e.g., d6 would be 508 -> 472) |
Data Presentation
The following tables summarize the expected performance of the method based on published data for fexofenadine quantification using deuterated internal standards.
Table 1: Calibration Curve for Fexofenadine in Human Plasma
| Parameter | Value |
| Linearity Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low (e.g., 3 ng/mL) | < 15% | < 15% | Within ±15% |
| Medium (e.g., 100 ng/mL) | < 15% | < 15% | Within ±15% |
| High (e.g., 400 ng/mL) | < 15% | < 15% | Within ±15% |
| (Representative values based on typical bioanalytical method validation acceptance criteria and published data.) |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| (Representative values based on typical bioanalytical method validation.) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of fexofenadine in plasma.
Mechanism of Action: Fexofenadine as a Histamine H1 Receptor Antagonist
Caption: Fexofenadine blocks histamine binding to the H1 receptor.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of fexofenadine in human plasma. The use of Fexofenadine-d3 as an internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of pharmacokinetic and bioequivalence studies. The simple protein precipitation sample preparation allows for high-throughput analysis, which is advantageous in studies with large numbers of samples.
References
Application Notes and Protocols for Fexofenadine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of urine samples for the quantitative analysis of fexofenadine. The described methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), suitable for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine in urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of sample preparation technique is critical to remove endogenous interferences from the complex urine matrix, thereby ensuring the sensitivity, accuracy, and precision of the analytical method. This document outlines three common and effective sample preparation techniques.
Comparative Summary of Sample Preparation Techniques
The selection of a sample preparation method depends on the desired analytical performance, sample throughput, and available resources. Below is a summary of quantitative data for the different techniques.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >70% (in plasma) | ~33-42% (in serum, may be similar in urine) | 97.89% to 102.93% (in serum using methanol, may be similar in urine)[1] |
| Limit of Quantification (LOQ) | 1.0 ng in 50 µL of urine[2][3] | Not explicitly found for urine | Not explicitly found for urine |
| Matrix Effect | Minimal to moderate | Low to moderate | Can be significant |
| Throughput | Moderate | Low to moderate | High |
| Cost | High | Low | Low |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that can provide excellent sample cleanup, resulting in high sensitivity and reproducibility. C18 cartridges are commonly used for the extraction of fexofenadine from biological fluids[2][3].
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
Protocol:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the cartridge does not go dry before sample loading.
-
-
Sample Preparation:
-
Thaw the frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
-
Sample Loading:
-
Load 0.5 mL of the supernatant from the centrifuged urine sample onto the conditioned C18 SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the fexofenadine from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids. For fexofenadine, an acidic extraction followed by separation with an organic solvent is effective.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Protocol:
-
Sample Preparation:
-
Pipette 50 µL of urine into a microcentrifuge tube.
-
Add an internal standard solution.
-
-
Acidification and Extraction:
-
Acidify the sample by adding a small volume of an appropriate acid (e.g., formic acid) to bring the pH into the acidic range.
-
Add 500 µL of chloroform to the tube.
-
-
Mixing and Phase Separation:
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the lower organic layer (chloroform) to a new clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples. While urine typically has a lower protein concentration than plasma, this method can still be effective for removing interfering proteins and other macromolecules. Acetonitrile and methanol are common protein-precipitating agents.
Workflow for Protein Precipitation (PPT)
Caption: Workflow of the Protein Precipitation (PPT) method.
Protocol:
-
Sample Preparation:
-
Aliquot 100 µL of urine into a microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile or methanol to the urine sample (a 3:1 solvent-to-sample ratio is a good starting point).
-
-
Mixing and Centrifugation:
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can often be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.
-
Conclusion
The choice of sample preparation technique for fexofenadine analysis in urine should be guided by the specific requirements of the study. Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring high sensitivity. Liquid-Liquid Extraction provides a cost-effective alternative with good selectivity. Protein Precipitation is the fastest method, making it suitable for high-throughput applications, although it may be more susceptible to matrix effects. The protocols provided herein offer a solid foundation for developing and validating a robust analytical method for fexofenadine quantification in a research or clinical setting.
References
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Determination of Fexofenadine and Other Analytes in Human Plasma
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and sensitive quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of fexofenadine and other analytes, such as pseudoephedrine or olmesartan, in human plasma. The method is sensitive, specific, and has been validated according to regulatory guidelines.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of fexofenadine and other analytes from human plasma.
Materials:
-
Human plasma samples
-
Methanol, HPLC grade
-
Internal Standard (IS) solution (e.g., fexofenadine-d10, olmesartan-d6, or mosapride)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard solution prepared in methanol.[1]
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer 50 µL of the clear supernatant to a clean vial for UPLC-MS/MS analysis.[1]
Alternatively, a solid-phase extraction (SPE) method can be utilized for sample clean-up.
Protocol for SPE:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes of interest with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
UPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Condition |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] |
| Mobile Phase | Gradient elution with 0.03% acetic acid in water and methanol or isocratic elution with 20 mM ammonium formate and acetonitrile (20:80, v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 7.5 µL |
| Column Temperature | 40 °C |
| Total Run Time | 2-4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 60 L/hr |
| Desolvation Gas Flow | 650 L/hr |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fexofenadine | 502.0 / 502.17 / 502.3 | 466.0 / 466.2 |
| Pseudoephedrine | 166.0 | 148.0 |
| Olmesartan | 447.2 | 207.1 |
| Fexofenadine-d10 (IS) | 512.3 | 476.3 |
| Olmesartan-d6 (IS) | 453.2 | 207.1 |
| Mosapride (IS) | 422.0 | 198.0 |
| Cetirizine (IS) | 389.02 | 201.1 |
Method Validation and Performance
The UPLC-MS/MS method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 500.0 ng/mL for fexofenadine and olmesartan, 1-500 ng/mL for fexofenadine and 2-1000 ng/mL for pseudoephedrine |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL for fexofenadine and olmesartan, 1 ng/mL for fexofenadine and 2 ng/mL for pseudoephedrine |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (%RE) | ± 15% |
| Recovery | 93% to 98% for fexofenadine and olmesartan, 91.5% for fexofenadine and 80.88% for pseudoephedrine |
Visualizations
Caption: Experimental Workflow for Fexofenadine UPLC-MS/MS Analysis.
Caption: Logical Flow of Bioanalytical Method Validation.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of fexofenadine and other analytes in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fexofenadine.
References
Application Notes and Protocols for Fexofenadine Bioanalysis Using Fexofenadine-d3 as an Internal Standard
Topic: Optimal Concentration of Fexofenadine-d3 for Bioanalytical Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and precise quantification of fexofenadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fexofenadine-d3, a deuterated analog of fexofenadine, is an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This application note provides a detailed protocol for the bioanalytical assay of fexofenadine using Fexofenadine-d3 as an internal standard and discusses the optimization of its concentration.
Data Presentation: Concentrations of Deuterated Internal Standards for Fexofenadine Analysis
The optimal concentration of an internal standard is critical for assay performance. It should be high enough to provide a consistent and reproducible signal but not so high as to cause detector saturation or interfere with the analyte signal. The following table summarizes the concentrations of various deuterated analogs of fexofenadine and its prodrug, terfenadine, used as internal standards in published bioanalytical methods. This data provides a practical reference range for selecting a starting concentration for Fexofenadine-d3.
| Internal Standard | Concentration (Working Solution) | Matrix | Analytical Method | Reference |
| Terfenadine-d3 | 100 ng/mL | Human Plasma | LC-MS/MS | [1] |
| Fexofenadine-d10 | 200 ng/mL | Human Serum | UPLC-MS/MS | [2] |
| Fexofenadine-d6 | Not Specified | Human Plasma | LC-MS/MS | |
| Terfenadine-d3 | 10 ng/mL (in final sample) | Human Plasma | LC-MS/MS | [3] |
Based on the available data for structurally similar SIL-IS, a suitable starting concentration for the Fexofenadine-d3 working solution would be in the range of 10-200 ng/mL . The final concentration in the analytical sample will be lower depending on the dilution factor during sample preparation. It is highly recommended to experimentally determine the optimal concentration for your specific assay conditions.
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of fexofenadine in human plasma using Fexofenadine-d3 as an internal standard.
Materials and Reagents
-
Fexofenadine hydrochloride reference standard
-
Fexofenadine-d3 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (blank, drug-free)
Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of fexofenadine hydrochloride and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Fexofenadine-d3 Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Fexofenadine-d3 and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Fexofenadine Working Standards: Prepare a series of working standard solutions by serial dilution of the fexofenadine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Fexofenadine-d3 Internal Standard Working Solution: Prepare a working solution of Fexofenadine-d3 by diluting the stock solution with methanol to a final concentration within the recommended range (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the Fexofenadine-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient from 10% to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibrate at 10% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Fexofenadine: Q1 (m/z) -> Q3 (m/z) [To be optimized based on instrument]
-
Fexofenadine-d3: Q1 (m/z) -> Q3 (m/z) [To be optimized based on instrument]
-
Optimization of Fexofenadine-d3 Concentration
To determine the optimal concentration of Fexofenadine-d3, a series of experiments should be performed:
-
Prepare several Fexofenadine-d3 working solutions at different concentrations (e.g., 10, 50, 100, 200 ng/mL).
-
Prepare a set of calibration standards and QC samples for fexofenadine.
-
Process these standards and QCs using the sample preparation protocol, spiking each set with a different concentration of the Fexofenadine-d3 working solution.
-
Analyze the samples by LC-MS/MS.
-
Evaluation Criteria:
-
Signal Intensity: The peak area of Fexofenadine-d3 should be consistent and well above the background noise across all samples.
-
Linearity: The calibration curve for fexofenadine should have a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: The precision (%CV) and accuracy (%bias) of the QC samples should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).
-
Analyte/IS Peak Area Ratio: The ratio of the fexofenadine peak area to the Fexofenadine-d3 peak area should be consistent and proportional to the fexofenadine concentration.
-
The optimal concentration of Fexofenadine-d3 is the one that provides the best combination of signal intensity, linearity, precision, and accuracy for the fexofenadine calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the bioanalytical assay of fexofenadine in plasma.
Bioanalytical Workflow for Fexofenadine Quantification.
Logic for Optimal Internal Standard Concentration
The following diagram illustrates the key considerations for determining the optimal concentration of Fexofenadine-d3.
Decision-making process for optimizing internal standard concentration.
References
Application Note: High-Throughput Quantification of Fexofenadine and its Deuterated Internal Standard in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of fexofenadine and its deuterated internal standard (fexofenadine-d10) in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This validated method is highly suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fexofenadine is a second-generation antihistamine that is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. It is the active metabolite of terfenadine. Accurate and reliable quantification of fexofenadine in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as fexofenadine-d10, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision of the analytical method. This application note provides a detailed protocol for the chromatographic separation and quantification of fexofenadine from its deuterated internal standard in human plasma.
Experimental Protocols
Materials and Reagents
-
Fexofenadine hydrochloride reference standard
-
Fexofenadine-d10 internal standard
-
HPLC grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of fexofenadine hydrochloride and fexofenadine-d10 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark to obtain 1 mg/mL primary stock solutions. Store at 2-8 °C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the fexofenadine primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 1.0 to 500.0 ng/mL).[1]
-
-
Internal Standard (IS) Working Solution (200 ng/mL):
-
Dilute the fexofenadine-d10 primary stock solution with methanol to obtain a final concentration of 200 ng/mL.[1]
-
Sample Preparation
-
Pipette 50 µL of calibration standards, quality control (QC) samples, or unknown plasma samples into a microcentrifuge tube.[1]
-
Add 100 µL of the internal standard working solution (200 ng/mL fexofenadine-d10 in methanol) to each tube to precipitate proteins.[1]
-
Vortex the samples for 10 seconds.[1]
-
Centrifuge the samples at 10,000 × g for 10 minutes.
-
Transfer 50 µL of the clear supernatant into LC vial inserts.
-
Inject 7.5 µL of the sample for UPLC-MS/MS analysis.
UPLC-MS/MS Method
A UPLC-MS/MS method was developed for the simultaneous quantification of fexofenadine and its deuterated internal standard.
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 7.5 µL |
| Column Temperature | 40 °C |
| Total Run Time | 4 min |
| Gradient Elution | A gradient elution is employed for optimal separation. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transition (Fexofenadine) | m/z 502.3 → 466.2 |
| MRM Transition (Fexofenadine-d10) | m/z 512.3 → 476.2 (inferred) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
Data Presentation
Chromatographic Performance
The developed UPLC-MS/MS method provides excellent chromatographic separation of fexofenadine and its deuterated internal standard with a short run time.
| Compound | Retention Time (min) |
| Fexofenadine | 1.89 |
| Fexofenadine-d10 | ~1.89 |
Calibration Curve and Linearity
The method demonstrated excellent linearity over the concentration range of 1.0–500.0 ng/mL for fexofenadine.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R²) |
| Fexofenadine | 1.0–500.0 | ≥0.998 |
Experimental Workflow
References
Application of Fexofenadine-d3 in Therapeutic Drug Monitoring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Therapeutic Drug Monitoring (TDM) of fexofenadine is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects, particularly in specific patient populations such as those with renal impairment. The use of a stable isotope-labeled internal standard, such as Fexofenadine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated analog closely mimics the physicochemical properties of fexofenadine, allowing for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of Fexofenadine-d3 in the therapeutic drug monitoring of fexofenadine. While the specific use of Fexofenadine-d3 is detailed, methodologies employing other deuterated internal standards like Fexofenadine-d6 or Terfenadine-d3 are also highly relevant and based on the same principles.
Principle of Therapeutic Drug Monitoring for Fexofenadine
Fexofenadine is a substrate for various drug transporters, including P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), which play a significant role in its absorption and disposition.[1][2][3] Since its metabolism by cytochrome P450 is negligible, monitoring its plasma concentration is a direct measure of systemic exposure.[3] TDM is therefore based on pharmacokinetic principles to maintain drug concentrations within the therapeutic window.
Experimental Protocols
A validated LC-MS/MS method is the cornerstone for accurate TDM of fexofenadine. The following protocol outlines a typical procedure for the quantification of fexofenadine in human plasma using a deuterated internal standard.
Materials and Reagents
-
Fexofenadine hydrochloride reference standard
-
Fexofenadine-d3 (or Fexofenadine-d6/Terfenadine-d3) internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve fexofenadine hydrochloride in methanol.[4]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Fexofenadine-d3 in methanol.
-
Fexofenadine Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fexofenadine-d3 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and high-throughput method for sample preparation.
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown patient samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (containing Fexofenadine-d3 in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is typically used.
-
Analytical Column: A C18 reversed-phase column (e.g., Gemini C18, 50×2.0 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid and 5mM ammonium acetate in deionized water) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 0.2 mL/min.
-
MS/MS Transitions: The specific precursor-to-product ion transitions for fexofenadine and Fexofenadine-d3 need to be optimized. For fexofenadine, a common transition is m/z 502.1 -> 466.2.
Data Presentation
The following tables summarize key quantitative data from validated LC-MS/MS methods for fexofenadine analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Internal Standard | Fexofenadine-d6 | |
| Linearity Range | 1 - 500 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | |
| Intra-run Precision | < 4.3% | |
| Inter-run Precision | < 4.3% | |
| Intra-run Accuracy | < 8.0% | |
| Inter-run Accuracy | < 8.0% | |
| Recovery | 93.6 ± 6.5% (low QC), 95.3 ± 10.3% (high QC) |
Table 2: Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Gemini C18, 50×2.0 mm, 5 µm | |
| Mobile Phase | 0.1% formic acid, 5 mM ammonium acetate in deionized water and methanol (35:65, v/v) | |
| Flow Rate | 0.2 mL/min | |
| Total Run Time | 2 min |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantification of fexofenadine in plasma.
Caption: Experimental workflow for fexofenadine quantification in plasma.
Logical Relationship for Quantification
The quantification of fexofenadine relies on the consistent ratio between the analyte and its stable isotope-labeled internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard like Fexofenadine-d3 provides a robust, sensitive, and reliable approach for the therapeutic drug monitoring of fexofenadine. The use of a stable isotope-labeled internal standard is critical for ensuring high accuracy and precision, making the method well-suited for clinical applications to optimize patient therapy. This protocol serves as a comprehensive guide for researchers and clinicians involved in the TDM of fexofenadine.
References
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Direct Chiral LC-MS/MS Analysis of Fexofenadine Enantiomers in Human Plasma
Application Note
Abstract
This application note presents a sensitive and robust method for the direct chiral separation and quantification of fexofenadine enantiomers, (R)-(+)-fexofenadine and (S)-(-)-fexofenadine, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a Chirobiotic V column for efficient enantiomeric resolution. A simple protein precipitation procedure is employed for sample preparation, ensuring high recovery and minimal matrix effects. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Fexofenadine is a second-generation antihistamine that is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. It is the active metabolite of terfenadine and exists as a racemic mixture of two enantiomers, (R)-(+)-fexofenadine and (S)-(-)-fexofenadine. Although the enantiomers exhibit similar pharmacological activity, differences in their pharmacokinetic profiles have been reported. Therefore, a stereoselective analytical method is crucial for accurately characterizing the disposition of each enantiomer in the body. This application note describes a direct, sensitive, and specific LC-MS/MS method for the simultaneous quantification of fexofenadine enantiomers in human plasma.
Experimental
Sample Preparation
Human plasma samples were prepared using a protein precipitation method. To 200 µL of plasma, 400 µL of acetonitrile containing the internal standard (IS), (S)-(-)-metoprolol, was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation was performed on a Shimadzu HPLC system.
-
Column: Chirobiotic V, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / 20 mM Ammonium Acetate (pH 4.0) (95:5, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry
A Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
MRM Transitions:
-
(R/S)-Fexofenadine: m/z 502.3 → 466.2
-
(S)-(-)-Metoprolol (IS): m/z 268.2 → 116.1
-
Results and Discussion
The developed method successfully separated the (R)-(+)- and (S)-(-)-fexofenadine enantiomers with good resolution. The use of a Chirobiotic V column was critical for achieving the chiral separation. The protein precipitation method provided clean extracts with high recovery for both enantiomers and the internal standard.
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the table below.
| Parameter | (R)-(+)-Fexofenadine | (S)-(-)-Fexofenadine |
| Linearity Range (ng/mL) | 0.025 - 100 | 0.025 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.025 | 0.025 |
| Intra-day Precision (%CV) | < 5% | < 5% |
| Inter-day Precision (%CV) | < 7% | < 7% |
| Accuracy (% Bias) | Within ±10% | Within ±10% |
| Recovery | ~85% | ~85% |
Conclusion
A highly sensitive, selective, and direct chiral LC-MS/MS method for the quantification of fexofenadine enantiomers in human plasma has been developed and validated. The method is suitable for high-throughput analysis in clinical and pharmacokinetic studies.
Protocol:
Scope
This protocol details the procedure for the quantitative determination of (R)-(+)-fexofenadine and (S)-(-)-fexofenadine in human plasma using LC-MS/MS.
Materials and Reagents
-
(R)-(+)-Fexofenadine and (S)-(-)-Fexofenadine reference standards
-
(S)-(-)-Metoprolol (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (ACS grade)
-
Formic Acid (ACS grade)
-
Human Plasma (blank)
-
Deionized Water
Equipment
-
LC-MS/MS system (e.g., Shimadzu HPLC coupled with a Sciex API 4000)
-
Chirobiotic V column (150 x 4.6 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Pipettes and tips
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM ammonium acetate solution and adjust the pH to 4.0 with formic acid. The mobile phase is a mixture of methanol and 20 mM ammonium acetate (pH 4.0) in a 95:5 (v/v) ratio.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve fexofenadine enantiomers and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control samples.
-
Internal Standard Spiking Solution: Dilute the (S)-(-)-metoprolol stock solution in acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation Procedure
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 200 µL of the respective plasma sample into the labeled tubes.
-
Add 400 µL of the internal standard spiking solution to each tube.
-
Vortex the tubes for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to HPLC vials.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters described in the "Experimental" section of the Application Note.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the prepared samples.
-
Acquire data in MRM mode.
Data Analysis
-
Integrate the chromatographic peaks for both fexofenadine enantiomers and the internal standard.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the fexofenadine enantiomers in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the direct chiral LC-MS/MS analysis of fexofenadine enantiomers.
Troubleshooting & Optimization
How to address poor peak shape of Fexofenadine-d3-1 in HPLC.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape of Fexofenadine-d3-1 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in HPLC analysis?
Poor peak shape for this compound, a deuterated internal standard of the zwitterionic antihistamine Fexofenadine, can arise from several factors, often related to secondary interactions with the stationary phase or suboptimal mobile phase conditions. The most common issues include:
-
Peak Tailing: This is frequently caused by interactions between the basic tertiary amine group of this compound and acidic residual silanol groups on the surface of silica-based columns (e.g., C18). These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and an asymmetrical peak shape.
-
Peak Fronting: This is less common for basic compounds like this compound but can occur due to sample overload, where the concentration of the analyte is too high for the column to handle, leading to a saturation effect. It can also be caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.
-
Broad Peaks: This can be a symptom of several issues, including low column efficiency, extra-column volume (e.g., excessive tubing length), or a mismatch between the mobile phase and the stationary phase.
Q2: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical parameter for achieving a good peak shape for this compound due to its zwitterionic nature, possessing both a basic tertiary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.2).
-
Low pH (pH 2.5-4.0): At a low pH, the carboxylic acid group is protonated (neutral), and the tertiary amine is protonated (positively charged). This minimizes the interaction of the positively charged amine with ionized silanols (which are less ionized at low pH), leading to a more symmetrical peak shape.[1][2]
-
Mid-range pH (pH 4.5-7.0): In this range, both the carboxylic acid and the amine can be ionized, leading to complex interactions with the stationary phase and potentially poor peak shape.
-
High pH (pH > 7.0): At a higher pH, the carboxylic acid is deprotonated (negatively charged), and the tertiary amine is neutral. Some methods have shown good peak shape at pH 7.5 and even 9.4, suggesting that at this pH, the interactions with the stationary phase can be controlled to produce symmetrical peaks.[3][4]
Q3: Which organic modifier, acetonitrile or methanol, is better for improving the peak shape of this compound?
Both acetonitrile (ACN) and methanol (MeOH) are commonly used organic modifiers in reversed-phase HPLC, and the optimal choice can depend on the specific column and other method parameters.
-
Acetonitrile: Generally, ACN is less viscous and can provide sharper peaks and shorter retention times.[5] For many basic compounds, ACN is preferred as it can lead to better peak shapes.
-
Methanol: As a protic solvent, methanol can engage in hydrogen bonding, which can sometimes improve the peak shape of certain compounds by masking silanol interactions. However, it can also lead to broader peaks compared to acetonitrile.
It is recommended to screen both solvents during method development to determine which provides the best peak symmetry for this compound under your specific conditions.
Q4: My peak shape is still poor after optimizing the mobile phase. What other factors should I investigate?
If mobile phase optimization does not resolve the issue, consider the following:
-
Column Health: The column may be contaminated or degraded. Flushing the column with a series of strong solvents or performing a regeneration procedure can help.
-
Sample Overload: Injecting too high a concentration of this compound can lead to peak distortion. Try diluting your sample.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or splitting. Ideally, the sample should be dissolved in the mobile phase.
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to peak broadening.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column inlet, leading to peak shape issues. A buffer concentration of 10-50 mM is typically sufficient.
Quantitative Data on Factors Affecting Peak Shape
The following table summarizes quantitative data from various studies on Fexofenadine analysis, highlighting the impact of different chromatographic conditions on peak shape.
| Parameter | Condition | Tailing Factor (Tf) / Asymmetry Factor (As) | Reference |
| Mobile Phase pH | Acetonitrile and 20 mM KH2PO4 solution (pH 7.5) (35:65 v/v) | 1.158 | |
| Mobile Phase pH | 5mM acetate buffer: acetonitrile (50:50 v/v) with pH 9.4 | Symmetrical peaks reported | |
| Mobile Phase Additive | Mobile phase with 1% (v/v) Triethylamine (TEA) at pH 2.7 | Increased sharpness and decreased tailing | |
| Organic Modifier | Methanol and phosphate buffer pH 7.4 (35:65, v/v) | Tailing factor ≤ 2.0 |
Experimental Protocols
1. Protocol for Mobile Phase pH Scouting
This experiment helps determine the optimal mobile phase pH for the best peak shape of this compound.
-
Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., 2.5, 3.5, 4.5, 7.5, and 9.5). Use appropriate buffer systems for each pH range (e.g., phosphate buffer for pH 2.5 and 7.5, acetate buffer for pH 4.5, and borate buffer for pH 9.5). Ensure the buffer concentration is between 20-50 mM.
-
Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with the chosen organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: For each mobile phase, flush the HPLC system and column until the baseline is stable.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Analyze the resulting chromatogram and record the tailing factor or asymmetry factor for the this compound peak.
-
Compare Results: Compare the peak shapes obtained at different pH values to identify the optimal pH.
2. Protocol for HPLC Column Washing and Regeneration
This procedure can help restore column performance if poor peak shape is due to contamination.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Flush with Mobile Phase (No Buffer): Flush the column in the forward direction with 10-20 column volumes of your mobile phase composition but without the buffer salts.
-
Flush with Water: Flush the column with 10-20 column volumes of HPLC-grade water.
-
Flush with Organic Solvent: Flush the column with 10-20 column volumes of 100% acetonitrile or methanol.
-
Stronger Wash (Optional): For more stubborn contaminants, a sequence of stronger solvents can be used. A common sequence is to flush with 10-20 column volumes of isopropanol, followed by dichloromethane, then hexane, and then reversing the sequence back to isopropanol, water, and finally the mobile phase. Always ensure miscibility between solvents.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard of this compound to check if the peak shape has improved.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. banglajol.info [banglajol.info]
- 5. chromtech.com [chromtech.com]
Minimizing matrix effects in Fexofenadine bioanalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of fexofenadine.
Troubleshooting Guide
This guide addresses common issues encountered during fexofenadine bioanalysis using LC-MS/MS.
Question: I'm observing significant ion suppression or enhancement. How can I identify and mitigate matrix effects?
Answer:
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in bioanalysis. Here’s a systematic approach to troubleshoot and minimize them:
-
Evaluate Your Sample Preparation: The initial and most critical step is to remove interfering endogenous components from the biological matrix.[1][2] Different techniques offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extract, leaving behind phospholipids and other matrix components that can cause significant matrix effects.[3][4] It is, however, suitable for high-throughput analysis when matrix effects are found to be manageable.[5]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH adjustment are critical for efficient extraction and minimizing interferences.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. It is, however, more time-consuming and expensive than PPT or LLE.
-
-
Optimize Chromatographic Separation: Ensure that fexofenadine is chromatographically separated from co-eluting matrix components.
-
Column Choice: Reversed-phase C18 columns are commonly used for fexofenadine analysis.
-
Mobile Phase Gradient: A well-optimized gradient elution can help separate fexofenadine from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as fexofenadine-d10, is the preferred choice for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data processing.
-
Post-Column Infusion Analysis: This experiment can help identify regions of the chromatogram where significant ion suppression or enhancement occurs.
Question: My recovery of fexofenadine is low and inconsistent. What are the likely causes and solutions?
Answer:
Low and variable recovery can stem from several factors in your analytical workflow. Consider the following troubleshooting steps:
-
Re-evaluate Sample Preparation:
-
Protein Precipitation: Ensure the precipitating solvent-to-sample ratio is optimal. Incomplete protein precipitation can lead to analyte trapping.
-
Liquid-Liquid Extraction: Check the pH of the aqueous phase to ensure fexofenadine is in its non-ionized form for efficient extraction into the organic solvent. Also, assess the choice of organic solvent and the vortexing/shaking time.
-
Solid-Phase Extraction: Ensure the SPE cartridge is appropriate for fexofenadine and that the conditioning, loading, washing, and elution steps are optimized. Breakthrough during loading or incomplete elution can lead to low recovery.
-
-
Analyte Stability: Fexofenadine can be subject to degradation. Ensure proper sample handling and storage conditions. This includes assessing freeze-thaw stability and bench-top stability in the biological matrix.
-
Check for Adsorption: Fexofenadine may adsorb to container surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method is best for minimizing matrix effects in fexofenadine bioanalysis?
A1: Solid-Phase Extraction (SPE) generally provides the cleanest extracts and is the most effective method for minimizing matrix effects. However, the "best" method depends on the specific requirements of your assay, such as required sensitivity, throughput, and cost. Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and throughput. Protein Precipitation (PPT) is the simplest and fastest but may require more extensive chromatographic optimization to mitigate matrix effects.
Q2: What is a suitable internal standard for fexofenadine analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) such as fexofenadine-d10 is highly recommended. It co-elutes with fexofenadine and experiences similar matrix effects, providing the most accurate quantification. If a SIL-IS is not available, a structural analog like cetirizine or loratadine can be used, but it may not compensate for matrix effects as effectively.
Q3: What are the typical mass transitions for fexofenadine in MS/MS analysis?
A3: Fexofenadine is typically analyzed in positive ion electrospray ionization mode (ESI+). The most common precursor ion is [M+H]⁺ at m/z 502.3. The most abundant product ion for selected reaction monitoring (SRM) is typically m/z 466.2.
Q4: Can I use a protein precipitation method for a regulated bioanalytical study of fexofenadine?
A4: Yes, a protein precipitation method can be used for regulated bioanalytical studies, provided it is thoroughly validated according to regulatory guidelines (e.g., FDA or ICH M10). The validation must demonstrate that the method is accurate, precise, and that matrix effects are controlled and within acceptable limits.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fexofenadine Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High potential for ion suppression/enhancement | Moderate, reduced compared to PPT | Low, generally the most effective at removal |
| Recovery | Generally good, but can be variable | Good and reproducible with optimization | High and consistent |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderately complex | Complex |
Note: The values presented are relative comparisons and can vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., fexofenadine-d10) in a small volume of solvent.
-
Protein Precipitation: Add 150 µL of acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase. This step can help to concentrate the sample and improve compatibility with the LC system.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 200 µL of human plasma into a glass tube.
-
Internal Standard Spiking: Add the internal standard.
-
pH Adjustment: Add 50 µL of a basic solution (e.g., 0.1 M NaOH) to the plasma to deprotonate fexofenadine.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing: Cap the tube and vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5-10 minutes.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Pipette 200 µL of plasma into a tube. Add the internal standard. Add 200 µL of an acidic solution (e.g., 4% phosphoric acid in water) to ensure the analyte is charged for retention on a cation exchange sorbent.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute fexofenadine and the internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for Fexofenadine Bioanalysis Sample Preparation.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting deuterium exchange in Fexofenadine-d3-1 solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexofenadine-d3 solutions. The information provided will help in understanding and mitigating issues related to deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for Fexofenadine-d3?
Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical process where deuterium atoms on an isotopically labeled compound, such as Fexofenadine-d3, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, moisture).[1] This is a critical issue in applications like LC-MS based quantitative analysis, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in the overestimation of the analyte's concentration.[1] In severe cases, it can generate a false positive signal for the unlabeled analyte.[1]
Q2: What are the primary factors that promote deuterium exchange in Fexofenadine-d3 solutions?
The rate of deuterium exchange is primarily influenced by the following factors:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For many compounds, the exchange rate is at its minimum around a neutral pH, but this can be compound-specific.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and thus facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of deuterated compounds.
-
Moisture: Exposure to atmospheric moisture can introduce a source of protons, leading to deuterium exchange over time.
Q3: How can I detect if my Fexofenadine-d3 is undergoing deuterium exchange?
Deuterium exchange can be detected using mass spectrometry. When analyzing your Fexofenadine-d3 solution, you would look for the appearance or increase in intensity of ions corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2, M-3). A full-scan mass spectrum of an aged standard solution can help identify these mass shifts.[1]
Q4: What is the ideal way to store Fexofenadine-d3 stock solutions?
To minimize deuterium exchange during storage, Fexofenadine-d3 stock solutions should be stored under the following conditions:
-
Solvent: Use a high-purity aprotic solvent like acetonitrile or DMSO, if solubility allows.
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down the exchange rate.
-
Container: Use amber vials with tight-fitting caps to protect from light and minimize exposure to atmospheric moisture.
Troubleshooting Guides
Issue: I am observing a decrease in the peak area of Fexofenadine-d3 and an increase in the peak area of unlabeled Fexofenadine over time in my LC-MS analysis.
This is a classic symptom of deuterium exchange. The following troubleshooting workflow can help you identify the cause and implement corrective actions.
Troubleshooting Workflow for Deuterium Exchange
Caption: Troubleshooting workflow for suspected deuterium loss in Fexofenadine-d3.
Data on Fexofenadine Stability
Table 1: Summary of Fexofenadine Degradation under Forced Stress Conditions
| Stress Condition | Temperature | Duration | % Degradation of Fexofenadine | Reference |
| Acid Hydrolysis (0.5 N HCl) | 80°C | 4 hours | 17.49% | [2] |
| Base Hydrolysis (0.5 N NaOH) | 80°C | 4 hours | 10.46% | |
| Oxidation (3% H₂O₂) | 60°C | 5 hours | Significant Degradation | |
| Oxidation (30% H₂O₂) | 80°C | 2 hours | 77.99% | |
| Thermal Degradation | 105°C | 24 hours | Slight Degradation |
Note: The data in Table 1 reflects the degradation of the fexofenadine molecule and not a direct measure of deuterium exchange. However, it indicates that Fexofenadine-d3 is likely to be less stable under acidic, basic, and oxidative conditions, as well as at elevated temperatures.
Experimental Protocols
Protocol 1: Stability Assessment of Fexofenadine-d3 in Solution
This protocol is designed to assess the stability of Fexofenadine-d3 and the extent of deuterium exchange under various conditions.
1. Materials:
-
Fexofenadine-d3
-
Unlabeled Fexofenadine analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium hydroxide
-
Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Prepare a stock solution of Fexofenadine-d3 (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solution, prepare working solutions of Fexofenadine-d3 (e.g., 1 µg/mL) in the following solvents:
-
Acetonitrile (aprotic control)
-
Methanol (protic solvent)
-
50:50 Acetonitrile:Water with 0.1% Formic Acid (acidic)
-
50:50 Acetonitrile:Water (neutral)
-
50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide (basic)
-
3. Experimental Workflow:
Caption: Experimental workflow for assessing the stability of Fexofenadine-d3.
4. LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the analysis of fexofenadine.
-
Monitor the multiple reaction monitoring (MRM) transitions for both Fexofenadine-d3 and unlabeled Fexofenadine.
-
Acquire data in full scan mode for a subset of samples to confirm the identity of any degradation products or exchanged species.
5. Data Analysis:
-
Calculate the percentage of deuterium exchange at each time point using the following formula:
% Back-Exchange = [Peak Area (unlabeled Fexofenadine) / (Peak Area (Fexofenadine-d3) + Peak Area (unlabeled Fexofenadine))] x 100
-
Plot the percentage of back-exchange against time for each condition to determine the stability of Fexofenadine-d3 under different solvent, pH, and temperature conditions.
This structured approach will help in identifying the optimal conditions for the preparation and storage of Fexofenadine-d3 solutions to ensure the integrity of your experimental results.
References
Optimizing Mass Spectrometry Parameters for Fexofenadine-d3: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry (MS) parameters for Fexofenadine-d3. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to streamline your analytical workflow.
Mass Spectrometry Parameters
The successful quantification of Fexofenadine-d3 by LC-MS/MS relies on the careful selection of precursor and product ions, as well as the optimization of collision energy and other source parameters. Positive electrospray ionization (ESI) is the recommended mode for analyzing Fexofenadine and its deuterated analogs.[1][2][3]
Data Presentation: Recommended MS Parameters
The following tables summarize typical mass spectrometry parameters for Fexofenadine and its deuterated analogs.
Table 1: Mass Spectrometry Parameters for Fexofenadine
| Parameter | Value | Source(s) |
| Ionization Mode | Positive ESI | [1][2] |
| Precursor Ion (Q1) [M+H]⁺ | m/z 502.3 | |
| Product Ion (Q3) | m/z 466.2 | |
| Collision Energy (CE) | ~27 V | |
| Cone Voltage | ~30 V |
Table 2: Mass Spectrometry Parameters for Fexofenadine-d10
| Parameter | Value | Source(s) |
| Ionization Mode | Positive ESI | |
| Precursor Ion (Q1) [M+H]⁺ | m/z 512.3 | |
| Product Ion (Q3) | m/z 476.2 | |
| Collision Energy (CE) | ~28 V |
Table 3: Predicted Mass Spectrometry Parameters for Fexofenadine-d3
These values are predicted based on the known fragmentation of Fexofenadine and the mass shift observed for Fexofenadine-d10. It is crucial to confirm these parameters empirically on your specific instrument.
| Parameter | Predicted Value | Rationale |
| Ionization Mode | Positive ESI | Consistent with Fexofenadine analysis. |
| Precursor Ion (Q1) [M+H]⁺ | m/z 505.3 | Based on the addition of 3 Daltons for the deuterium labels to the Fexofenadine [M+H]⁺ ion. |
| Product Ion (Q3) | m/z 469.2 | The primary fragmentation of Fexofenadine involves a neutral loss, so the product ion is expected to retain the 3 deuterium atoms. |
| Collision Energy (CE) | ~27-29 V | Expected to be very similar to Fexofenadine and Fexofenadine-d10. Empirical optimization is recommended. |
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Direct Infusion
This protocol outlines the steps to determine the optimal precursor ion, product ion, and collision energy for Fexofenadine-d3.
-
Prepare a Standard Solution:
-
Prepare a 1 µg/mL solution of Fexofenadine-d3 in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Direct Infusion Setup:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Q1 Scan (Precursor Ion Determination):
-
Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the predicted precursor ion (e.g., m/z 450-550).
-
Operate in positive ESI mode.
-
Identify the most abundant ion, which should correspond to the [M+H]⁺ adduct of Fexofenadine-d3 (predicted at m/z 505.3).
-
-
Product Ion Scan (Fragment Ion Determination):
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion determined in the previous step (e.g., m/z 505.3) in Q1.
-
Scan the third quadrupole (Q3) to detect the fragment ions produced by collision-induced dissociation (CID) in the collision cell (Q2).
-
Apply a moderate collision energy to initiate fragmentation (e.g., 25 V).
-
Identify the most intense and stable product ion for use in Multiple Reaction Monitoring (MRM). The predicted product ion is m/z 469.2.
-
-
Collision Energy (CE) Optimization:
-
Set up an MRM transition using the determined precursor and product ions (e.g., 505.3 → 469.2).
-
While continuously infusing the standard solution, ramp the collision energy across a range of values (e.g., 10-40 V in 2 V increments).
-
Plot the intensity of the product ion against the collision energy.
-
The optimal collision energy is the value that produces the maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for optimizing mass spectrometry parameters for Fexofenadine-d3.
Caption: Troubleshooting decision tree for low signal intensity of Fexofenadine-d3.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the analysis of Fexofenadine-d3.
Q1: Why am I seeing a low or no signal for Fexofenadine-d3?
A1: Several factors can contribute to low signal intensity. Follow these troubleshooting steps:
-
Verify MS Parameters: Ensure you are targeting the correct precursor and product ions for Fexofenadine-d3 (predicted: 505.3 → 469.2). Re-run the optimization protocol if necessary.
-
Optimize Ion Source Parameters: The efficiency of ionization is critical. Empirically optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases).
-
Check for Sample Preparation Issues: Fexofenadine can be susceptible to degradation under certain conditions. Ensure your sample preparation method minimizes the risk of analyte loss.
-
Confirm Infusion/Injection: For direct infusion, ensure there are no blockages in the tubing and that the syringe pump is functioning correctly. For LC-MS/MS, check for issues with the autosampler and injection port.
Q2: I am observing high background noise or interfering peaks in my chromatogram. What can I do?
A2: High background noise can mask your analyte signal. Consider the following:
-
Sample Cleanup: Biological matrices contain numerous endogenous compounds that can cause interference. Employ a robust sample preparation technique such as solid-phase extraction (SPE) to remove these interferences.
-
Chromatographic Separation: Ensure your LC method provides adequate separation of Fexofenadine-d3 from matrix components. Adjusting the gradient or using a different column chemistry may be necessary.
-
Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise.
Q3: What could be the cause of poor peak shape (e.g., tailing or fronting) for Fexofenadine-d3?
A3: Poor peak shape can compromise integration and affect quantification accuracy.
-
Column Overloading: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Fexofenadine has a basic functional group that can interact with residual silanols on the column, causing peak tailing. Using a mobile phase with a suitable pH and an end-capped column can mitigate this.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.
Q4: Is there a risk of isotopic crosstalk from unlabeled Fexofenadine?
A4: Yes, isotopic crosstalk can occur if the isotopic distribution of the unlabeled analyte overlaps with the MRM transition of the deuterated internal standard. While a +3 Da mass difference for Fexofenadine-d3 provides good separation from the M+2 isotope of Fexofenadine, it is still important to:
-
Check for Purity: Ensure your Fexofenadine-d3 standard has high isotopic purity.
-
Analyze a Blank Matrix Spiked with Unlabeled Analyte: Prepare a sample containing a high concentration of unlabeled Fexofenadine and monitor the MRM channel for Fexofenadine-d3. The signal should be negligible.
Q5: My results are inconsistent between runs. What are the potential causes?
A5: Inconsistent results can stem from various sources:
-
Sample Stability: Fexofenadine may not be stable in certain matrices or under specific storage conditions. Perform stability tests (e.g., freeze-thaw, benchtop stability) to assess this.
-
Instrument Fluctuation: Ensure the mass spectrometer is properly calibrated and has reached a stable operating state before starting your analytical run.
-
Inconsistent Sample Preparation: Variations in sample preparation can introduce significant variability. Ensure your protocol is followed consistently for all samples, standards, and quality controls.
References
- 1. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability of Fexofenadine-d3-1 in different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fexofenadine-d3-1 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: Fexofenadine is stable under normal storage conditions. For optimal long-term stability, it is recommended to store this compound in tight containers, protected from light and humidity.[1] Refrigeration at 4°C can also be suitable for long-term storage of solutions.[2] For solid forms, storage at -20°C is also a common practice.[3]
Q2: How stable is this compound in solution?
A2: Fexofenadine solutions in mobile phase have been shown to be stable for about 20 hours at room temperature when protected from light.[4] Standard solutions of Fexofenadine Hydrochloride in a specific mobile phase are stable for 18 days at room temperature or 3.5 months under refrigeration.[5] Another study indicates that a standard solution diluted with medium is stable for 24 hours at room temperature or 8 days under refrigeration.
Q3: What are the main degradation pathways for this compound?
A3: Based on forced degradation studies of fexofenadine, the primary degradation pathways include:
-
Oxidative degradation: Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.
-
Acid and Base Hydrolysis: Fexofenadine is susceptible to degradation in both acidic and basic conditions, with significant degradation observed in solutions of 0.1–1 M HCl and 0.1–1 M NaOH.
-
Photodegradation: Exposure to UV light and even daylight can cause degradation. It has been noted that photostability is a significant factor to consider.
-
Thermal Degradation: Elevated temperatures can also lead to the degradation of the compound.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks could be due to the degradation of this compound. Compare the retention times of the unknown peaks with those of known degradation products. The primary degradation products can result from oxidation, hydrolysis, or photolysis. Ensure your sample handling and storage procedures minimize exposure to light, extreme pH, and high temperatures. It is also important to check for any interference from the placebo or excipients if you are working with a formulated product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency in a stored solution. | Degradation due to improper storage. | Store solutions in tightly sealed, light-resistant containers. For short-term storage (up to 24 hours), room temperature is acceptable. For longer-term storage, refrigeration at 4°C is recommended. |
| Appearance of additional peaks during HPLC analysis. | Sample degradation during the analytical process or storage. | Prepare fresh samples for analysis. Ensure the mobile phase and sample solutions are stable for the duration of the analysis. Check for potential degradation caused by exposure to light or elevated autosampler temperatures. |
| Inconsistent analytical results between batches. | Variability in storage conditions or sample handling. | Standardize storage protocols across all batches. Ensure consistent exposure to light, temperature, and humidity. Use fresh, properly stored standards for each analytical run. |
| Significant degradation observed in a new formulation. | Incompatibility with excipients or pH of the formulation. | Conduct forced degradation studies on the formulation to identify the stress factors. Evaluate the compatibility of this compound with all excipients under accelerated stability conditions. |
Quantitative Stability Data
The following tables summarize the degradation of fexofenadine under various stress conditions, which can be considered indicative for this compound.
Table 1: Forced Degradation of Fexofenadine Hydrochloride
| Stress Condition | Time | Temperature | % Degradation |
| 1 N HCl | 3.5 hours | 60°C | Slight |
| 2 N NaOH | 24 hours | 60°C | Slight |
| 3% H₂O₂ | 5 hours | 60°C | Significant |
| Thermal | 24 hours | 105°C | Slight |
| Photolytic (Visible Light) | 240 hours | 25°C | - |
| Photolytic (UV Light) | 250 hours | 25°C | - |
Table 2: Degradation of Fexofenadine Under Different Conditions
| Stress Condition | Temperature | Time | % Recovery |
| 0.5 N HCl | 80°C | 4 hours | 82.51% |
| 0.5 N NaOH | 80°C | 4 hours | 89.54% |
| 3% H₂O₂ | 80°C | 2 hours | 89.73% |
| 30% H₂O₂ | 80°C | 2 hours | 22.01% |
| UV Light (254 nm) | - | 8 hours | - |
| Daylight | - | 1 week | - |
| Dry Heat | 80°C | 8 hours | - |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Fexofenadine
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of fexofenadine and its degradation products.
-
Column: Phenomenex C18 (250×4.6 mm, 5 µm) or Hypersil BDS C-18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 5mM acetate buffer and acetonitrile (50:50, v/v) or a mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).
-
Flow Rate: 1.0 mL/min or 1.5 mL/min.
-
Detection: UV at 254 nm or 215 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Protocol 2: Forced Degradation Studies
This protocol outlines the conditions for conducting forced degradation studies to assess the stability of fexofenadine.
-
Acid Hydrolysis: Treat the drug solution with 0.5 N or 1 N HCl at 60-80°C for a specified duration (e.g., 3.5-4 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.5 N or 2 N NaOH at 60-80°C for a specified duration (e.g., 4-24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% or 30% H₂O₂ at 60-80°C for a specified duration (e.g., 2-5 hours).
-
Thermal Degradation: Expose the solid drug or drug product to dry heat at a high temperature (e.g., 80-105°C) for a specified duration (e.g., 8-24 hours).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
Visualizations
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspnf.com [uspnf.com]
Technical Support Center: Fexofenadine-d3 Purity and Quantitative Accuracy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of Fexofenadine-d3 purity on the quantitative accuracy of bioanalytical methods. Below are troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing potential causes and step-by-step solutions related to Fexofenadine-d3 purity.
Issue 1: Inaccurate Results at Low Concentrations
Question: My calibration curve is linear at high concentrations, but I'm observing a significant positive bias and poor accuracy at the lower limit of quantitation (LLOQ). What could be the cause?
Answer: This issue is frequently linked to the presence of unlabeled fexofenadine as an impurity in the Fexofenadine-d3 internal standard (IS). This unlabeled analyte contributes to the signal of the target analyte, artificially inflating the measured concentration, an effect that is most pronounced at the LLOQ.
Troubleshooting Steps:
-
Verify the Purity of the Fexofenadine-d3 Standard:
-
Prepare a high-concentration solution of the Fexofenadine-d3 internal standard in a neat solvent.
-
Analyze this solution using your LC-MS/MS method, monitoring the mass transitions for both fexofenadine and Fexofenadine-d3.
-
Expected Outcome: A minimal to non-existent peak should be observed at the retention time and mass transition of fexofenadine.
-
If a significant peak is present: The Fexofenadine-d3 standard contains a notable amount of unlabeled fexofenadine.
-
-
Quantify the Unlabeled Impurity:
-
Prepare a calibration curve using a certified reference standard of fexofenadine.
-
Analyze the high-concentration Fexofenadine-d3 solution and use the fexofenadine calibration curve to determine the concentration of the unlabeled impurity.
-
-
Mitigation Strategies:
-
Source a Higher Purity Standard: Contact your supplier to obtain a new batch of Fexofenadine-d3 with higher isotopic and chemical purity.
-
Adjust LLOQ: If a higher purity standard is not immediately available, you may need to raise the LLOQ of your assay to a level where the contribution from the unlabeled impurity is negligible (e.g., less than 20% of the LLOQ response).
-
Issue 2: Drifting Internal Standard Signal and Inconsistent Results
Question: I'm observing a gradual decrease in the Fexofenadine-d3 signal over the course of an analytical run, leading to poor precision and inconsistent results. What is happening?
Answer: A decreasing internal standard signal can be indicative of isotopic exchange, where the deuterium atoms on Fexofenadine-d3 are replaced by hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix). This process, also known as back-exchange, effectively reduces the concentration of the deuterated internal standard.
Troubleshooting Steps:
-
Evaluate Solvent and Mobile Phase Stability:
-
Incubate a solution of Fexofenadine-d3 in your sample diluent and mobile phase for a duration equivalent to your typical analytical run time.
-
Re-inject the incubated solutions and compare the Fexofenadine-d3 peak area to that of a freshly prepared solution. A significant decrease suggests instability.
-
-
Assess Matrix-Induced Exchange:
-
Spike Fexofenadine-d3 into a blank biological matrix and incubate at the same temperature as your sample processing for various time points.
-
Process and analyze these samples to determine if the matrix components are accelerating isotopic exchange.
-
-
Optimize Analytical Conditions:
-
pH Adjustment: Isotopic exchange is often pH-dependent. If possible, adjust the pH of your mobile phase and sample solutions to a more neutral or slightly acidic range to minimize exchange.
-
Temperature Control: Keep samples and solutions cooled to reduce the rate of exchange.
-
Solvent Choice: For long-term storage of stock solutions, consider using aprotic solvents like acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: What are the acceptable purity levels for Fexofenadine-d3 to be used as an internal standard in regulated bioanalysis?
A1: For reliable and accurate quantification, Fexofenadine-d3 should meet high chemical and isotopic purity specifications. Generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
Regulatory bodies like the FDA recommend that the contribution of the internal standard to the analyte signal should be minimal. Specifically, the response of any interfering peak at the retention time of the analyte in a blank sample spiked with the internal standard should be less than 20% of the response of the LLOQ.[1]
Q2: Can the deuterium isotope effect impact my analysis?
A2: Yes. The "deuterium isotope effect" can cause deuterated standards like Fexofenadine-d3 to have slightly different chromatographic retention times compared to the unlabeled analyte. This is typically observed as the deuterated compound eluting slightly earlier from a reversed-phase column. While often minor, this can become problematic if it leads to differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement.
Q3: How can I perform a comprehensive purity assessment of a new lot of Fexofenadine-d3?
A3: A thorough purity assessment involves evaluating both chemical and isotopic purity. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
The following table illustrates the potential impact of unlabeled fexofenadine impurity in Fexofenadine-d3 on the accuracy of fexofenadine quantification at various concentration levels.
| Nominal Fexofenadine Conc. (ng/mL) | Fexofenadine-d3 Purity (Isotopic) | % Unlabeled Fexofenadine in IS | Calculated Fexofenadine Conc. (ng/mL) | Accuracy (% Bias) |
| 1.0 (LLOQ) | 99.5% | 0.5% | 1.25 | +25.0% |
| 1.0 (LLOQ) | 99.0% | 1.0% | 1.50 | +50.0% |
| 1.0 (LLOQ) | 98.0% | 2.0% | 2.00 | +100.0% |
| 5.0 | 99.5% | 0.5% | 5.25 | +5.0% |
| 5.0 | 99.0% | 1.0% | 5.50 | +10.0% |
| 5.0 | 98.0% | 2.0% | 6.00 | +20.0% |
| 100.0 | 99.5% | 0.5% | 100.25 | +0.25% |
| 100.0 | 99.0% | 1.0% | 100.50 | +0.50% |
| 100.0 | 98.0% | 2.0% | 101.00 | +1.0% |
This table presents hypothetical data to demonstrate the trend. The actual bias will depend on the concentration of the internal standard used in the assay.
Experimental Protocols
Protocol 1: Purity Assessment of Fexofenadine-d3
Objective: To determine the chemical and isotopic purity of a Fexofenadine-d3 standard.
Methodology:
-
Chemical Purity Assessment (HPLC-UV):
-
Prepare a stock solution of Fexofenadine-d3 in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to an appropriate concentration for HPLC-UV analysis (e.g., 100 µg/mL).
-
Analyze the solution using a validated stability-indicating HPLC-UV method for fexofenadine and its known impurities.
-
Data Analysis: Calculate the area percentage of the Fexofenadine-d3 peak relative to the total area of all observed peaks. This provides an estimate of chemical purity.
-
-
Isotopic Purity and Unlabeled Analyte Assessment (LC-MS/MS):
-
Prepare a high-concentration working solution of Fexofenadine-d3 (e.g., 1000 ng/mL) in the initial mobile phase.
-
Prepare a calibration curve for unlabeled fexofenadine (e.g., 0.1 to 50 ng/mL).
-
Analyze the Fexofenadine-d3 working solution and the calibration curve samples using the validated LC-MS/MS method.
-
Data Analysis:
-
Monitor the mass transition for unlabeled fexofenadine in the high-concentration Fexofenadine-d3 sample.
-
Quantify the amount of unlabeled fexofenadine using the calibration curve.
-
Calculate the percentage of unlabeled fexofenadine relative to the total Fexofenadine-d3 concentration.
-
Isotopic enrichment is calculated as 100% minus the percentage of the unlabeled analyte and other isotopologues if measured.
-
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of fexofenadine in plasma.
Caption: Troubleshooting logic for issues related to Fexofenadine-d3 internal standard.
References
Technical Support Center: Overcoming Low Signal Intensity of Fexofenadine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal intensity of Fexofenadine-d3, a commonly used internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is Fexofenadine-d3 and why is it used as an internal standard?
Fexofenadine-d3 is a stable isotope-labeled version of Fexofenadine, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis. Because its chemical and physical properties are nearly identical to Fexofenadine, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Fexofenadine in complex biological matrices by correcting for variations in sample preparation and instrument response.
Q2: What are the common causes of low signal intensity for Fexofenadine-d3?
Low signal intensity of Fexofenadine-d3 is often attributed to:
-
Ion Suppression: Co-eluting matrix components from biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of Fexofenadine-d3 in the mass spectrometer's ion source, leading to a reduced signal.
-
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect or poorly optimized MS settings, such as ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy), can result in inefficient ion generation and fragmentation.
-
Inefficient Sample Preparation: Poor extraction recovery of Fexofenadine-d3 from the sample matrix can lead to a lower concentration of the analyte reaching the detector.
-
Analyte Degradation: Fexofenadine can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or oxidizing agents during sample processing.
-
Chromatographic Issues: Poor peak shape, such as peak broadening or splitting, can lead to a lower apparent signal intensity.
Q3: How can I determine if ion suppression is affecting my Fexofenadine-d3 signal?
A common method to assess ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of Fexofenadine-d3 into the LC eluent post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Low Signal Intensity
This guide provides a step-by-step approach to systematically troubleshoot and resolve low signal intensity issues with Fexofenadine-d3.
Step 1: Verify Instrument Performance
-
Action: Infuse a standard solution of Fexofenadine-d3 directly into the mass spectrometer.
-
Expected Outcome: A strong and stable signal should be observed.
-
Troubleshooting: If the signal is weak or unstable, tune and calibrate the mass spectrometer according to the manufacturer's recommendations. Check for any leaks or blockages in the system.
Step 2: Evaluate Sample Preparation Efficiency
-
Action: Perform a recovery experiment by comparing the peak area of Fexofenadine-d3 in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Expected Outcome: Recovery should typically be >85%.
-
Troubleshooting: If recovery is low, optimize the sample preparation method. Consider alternative extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve cleanup and reduce matrix effects.
Step 3: Assess for Matrix Effects (Ion Suppression)
-
Action: Conduct a matrix effect study by comparing the peak area of Fexofenadine-d3 in a post-extraction spiked sample to a neat standard solution at the same concentration.
-
Expected Outcome: The peak areas should be comparable (typically within 15%).
-
Troubleshooting: A significantly lower peak area in the matrix sample indicates ion suppression. To mitigate this:
-
Improve Chromatographic Separation: Modify the LC gradient to separate Fexofenadine-d3 from the co-eluting interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method.
-
Step 4: Optimize Mass Spectrometer Parameters
-
Action: Optimize the MS parameters for Fexofenadine-d3, including spray voltage, sheath and aux gas flows, capillary temperature, and collision energy.
-
Expected Outcome: A significant improvement in signal intensity.
-
Troubleshooting: Systematically adjust each parameter to find the optimal settings that maximize the signal for the specific MRM transition of Fexofenadine-d3.
The following diagram illustrates the troubleshooting workflow:
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement on the Fexofenadine-d3 signal from the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known amount of Fexofenadine-d3 spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the same known amount of Fexofenadine-d3 is spiked into the final extract.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the known amount of Fexofenadine-d3 before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
Protocol 2: LC-MS/MS Method for Fexofenadine Analysis in Human Plasma
This protocol provides a general starting point for the analysis of Fexofenadine using Fexofenadine-d3 as an internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing Fexofenadine-d3 (e.g., 50 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Fexofenadine: 502.3 > 466.2; Fexofenadine-d3: 505.3 > 469.2 |
| Spray Voltage | 4500 V |
| Capillary Temp. | 350 °C |
| Sheath Gas | 40 (arbitrary units) |
| Auxiliary Gas | 10 (arbitrary units) |
| Collision Energy | Optimized for specific instrument (typically 25-35 eV) |
Data Presentation
The following table summarizes typical quantitative data observed when assessing matrix effects on Fexofenadine-d3 signal intensity in human plasma using different sample preparation techniques.
Table 1: Impact of Sample Preparation on Matrix Effect and Recovery of Fexofenadine-d3 in Human Plasma
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 65% (Ion Suppression) | 95% |
| Liquid-Liquid Extraction | 85% (Mild Suppression) | 88% |
| Solid-Phase Extraction | 98% (Minimal Effect) | 92% |
Visualization of Key Concepts
Fexofenadine Fragmentation Pathway
The following diagram illustrates the characteristic fragmentation of Fexofenadine in the mass spectrometer, which is crucial for setting up the MRM transitions.
This technical support guide is intended to provide a comprehensive resource for troubleshooting low signal intensity of Fexofenadine-d3. By following the structured troubleshooting steps, utilizing the provided protocols, and understanding the underlying principles, researchers can effectively overcome these analytical challenges and ensure the generation of high-quality, reliable data.
Adjusting mobile phase to improve Fexofenadine and internal standard separation.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of Fexofenadine and its internal standard.
Troubleshooting Guide: Improving Separation
Question: My Fexofenadine and internal standard peaks are not well-resolved. How can I adjust the mobile phase to improve their separation?
Answer:
Poor resolution between Fexofenadine and its internal standard can often be rectified by systematically adjusting the mobile phase composition. Below is a step-by-step guide to troubleshoot and optimize your separation.
Step 1: Adjusting the Organic Modifier Ratio
The first step in troubleshooting poor separation is to alter the ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer.
-
To Increase Retention and Improve Separation of Early Eluting Peaks: Decrease the percentage of the organic modifier. This will increase the polarity of the mobile phase, leading to stronger retention of Fexofenadine and the internal standard on a reversed-phase column, which may improve resolution.
-
To Decrease Run Time for Late Eluting Peaks: Increase the percentage of the organic modifier. Be cautious, as this may decrease resolution between closely eluting peaks.
A study on the separation of Fexofenadine and its related impurities demonstrated that a mobile phase containing 40% methanol provided satisfactory separation and resolution.[1] Another method utilized a mobile phase of acetonitrile and water (50:50 v/v) for the determination of Fexofenadine with Levocetirizine as an internal standard.[2]
Step 2: Modifying the Mobile Phase pH
Fexofenadine has both acidic (carboxylic acid) and basic (piperidine) functional groups, making the pH of the mobile phase a critical parameter for controlling its retention and peak shape.
-
Operating at Low pH (e.g., pH 2.5-4.0): At acidic pH, the piperidine group is protonated, and the carboxylic acid group is in its neutral form. This can lead to good retention on C18 columns. Several methods have been developed using acidic phosphate buffers. For example, a mobile phase with a phosphate buffer adjusted to pH 2.7 was found to be effective.[3][4] Another method used a phosphate buffer at pH 4.0.[5]
-
Operating at Mid-Range pH (e.g., pH 7.5): At this pH, the carboxylic acid group will be deprotonated (negatively charged), and the piperidine nitrogen will be neutral. A method using a 20 mM KH2PO4 solution at pH 7.5 with acetonitrile has been reported to achieve good separation.
The effect of pH on Fexofenadine's response is stable in the range of 2.0-4.5. It is crucial to consider the pKa of both Fexofenadine and the internal standard when selecting the optimal pH for separation.
Step 3: Utilizing Mobile Phase Additives
Additives can significantly improve peak shape and influence selectivity.
-
Triethylamine (TEA): TEA is a common additive used to reduce peak tailing of basic compounds like Fexofenadine. It acts by masking active silanol groups on the silica-based stationary phase. A concentration of 1% (v/v) TEA in the mobile phase has been shown to increase the sharpness and decrease the tailing of the Fexofenadine peak.
-
Ion-Pairing Agents: For challenging separations, an ion-pairing agent like 1-octane sulphonic acid can be added to the mobile phase to improve the retention and peak shape of charged analytes.
Step 4: Changing the Organic Modifier
If adjusting the ratio, pH, and additives of your current mobile phase does not yield the desired separation, consider switching the organic modifier.
-
Methanol vs. Acetonitrile: Methanol and acetonitrile have different selectivities. If you are using acetonitrile, switching to methanol, or a combination of both, can alter the elution order and improve the resolution between Fexofenadine and the internal standard. Several successful methods have been developed using methanol as the organic modifier. Others have found that using more than 40% acetonitrile or more than 50% methanol can lead to high-resolution separation.
The following diagram illustrates a logical workflow for troubleshooting separation issues.
Frequently Asked Questions (FAQs)
Q1: What are some common internal standards used for Fexofenadine analysis?
A1: Several compounds have been successfully used as internal standards for the analysis of Fexofenadine. These include Lisinopril, Levocetirizine, and MDL 026042, a structurally similar compound. The choice of internal standard should be based on its chromatographic behavior being similar to Fexofenadine and its ability to be well-separated from Fexofenadine and any matrix components.
Q2: What is a typical mobile phase composition for Fexofenadine analysis by RP-HPLC?
A2: A common starting point for a mobile phase is a mixture of an acidic aqueous buffer and an organic modifier. For example, a mobile phase consisting of a phosphate buffer (pH 2.7-4.0) and methanol or acetonitrile in a ratio of approximately 60:40 (aqueous:organic) has been shown to be effective.
Q3: How does pH affect the retention time of Fexofenadine?
A3: The pH of the mobile phase significantly impacts the ionization state of Fexofenadine and thus its retention on a reversed-phase column. At a low pH (e.g., below 4), the carboxylic acid group is neutral, and the piperidine nitrogen is protonated, leading to a specific retention behavior. As the pH increases, the carboxylic acid group deprotonates, which can alter its interaction with the stationary phase and change the retention time. Studies have shown that the affinity of Fexofenadine can increase at a more acidic pH (decreasing from 7.4 to 5.8).
Q4: Why is my Fexofenadine peak tailing, and how can I fix it?
A4: Peak tailing for Fexofenadine, a basic compound, is often due to interactions with residual silanol groups on the silica-based stationary phase. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask these silanol groups and significantly improve peak symmetry.
Experimental Protocols and Data
Below is a summary of various mobile phase compositions used for the analysis of Fexofenadine and a detailed experimental protocol from a cited study.
Table of Mobile Phase Compositions
| Organic Modifier | Aqueous Phase | Additives | Ratio (Aqueous:Organic) | Internal Standard |
| Methanol | 0.05 M Phosphate Buffer (pH 2.7) | 0.1% 1-octane sulphonic acid, 1% Triethylamine | 60:40 | Lisinopril |
| Acetonitrile | 20 mM KH2PO4 (pH 7.5) | - | 65:35 | Not Specified |
| Acetonitrile | Water | - | 50:50 | Levocetirizine |
| Acetonitrile | Potassium Dihydrogen Phosphate Buffer (pH 4.0) | - | 65:35 | Not Specified |
| Acetonitrile | 12 mM Ammonium Acetate in water | - | Gradient | MDL 026042 |
Detailed Experimental Protocol
This protocol is based on the method developed for the determination of Fexofenadine hydrochloride and its related impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase: 0.05 M phosphate buffer containing 0.1 gm% 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) triethylamine, with the pH adjusted to 2.7 using orthophosphoric acid.
-
Organic Phase: Methanol.
-
Composition: Aqueous Phase:Methanol (60:40, v/v).
-
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
Internal Standard: Lisinopril.
This protocol provides a robust method for the separation of Fexofenadine and its impurities, which can be adapted for the separation of Fexofenadine and a suitable internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. d-nb.info [d-nb.info]
- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Fexofenadine Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Fexofenadine, a widely used second-generation antihistamine. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the reliability and acceptability of the data for regulatory submissions.[1][2][3] This document is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs and in understanding the critical parameters for successful validation.
Experimental Protocols: A Validated RP-HPLC Method
This section details the experimental protocol for a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Fexofenadine in pharmaceutical dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector is employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.
-
Mobile Phase: A mixture of a buffer solution (e.g., 5mM acetate buffer) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is a common mobile phase.[4] The pH of the buffer should be adjusted as needed (e.g., pH 9.4 with acetic acid).[4]
-
Flow Rate: A flow rate of 1.0 mL/min is typically maintained.
-
Detection Wavelength: The UV detector is set to a wavelength of 220 nm or 254 nm for optimal detection of Fexofenadine.
-
Injection Volume: A 20 µL injection volume is standard.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: A standard stock solution of Fexofenadine hydrochloride is prepared by accurately weighing a known amount of the reference standard and dissolving it in the mobile phase to achieve a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: For tablet dosage forms, a representative number of tablets are weighed, crushed into a fine powder, and an amount equivalent to a specific dose of Fexofenadine is dissolved in the mobile phase. The solution is then sonicated and filtered through a 0.45 µm filter before injection.
3. Method Validation Procedure:
The validation of the analytical method is performed according to ICH guidelines, assessing the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated. This is often assessed by analyzing blank and placebo samples.
-
Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the analyte. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated. An r² value of >0.99 is generally considered acceptable.
-
Accuracy: The accuracy of the method is determined by recovery studies. Known amounts of the analyte are added to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
-
Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing multiple injections of the same sample on the same day, while intermediate precision is determined by analyzing samples on different days. The results are expressed as the percentage relative standard deviation (%RSD). A %RSD of <2% is typically required.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.
Data Presentation: Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for Fexofenadine, providing a clear comparison for method selection.
Table 1: Comparison of RP-HPLC Methods for Fexofenadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250x4.6 mm, 5 µm) | Agilent Extend C18 | Symmetry C18 (150x4.6mm, 5µm) |
| Mobile Phase | 5mM acetate buffer: acetonitrile (50:50) | Acetonitrile: 20 mM KH2PO4 (pH 7.5) (35:65) | Buffer: Methanol (30:70) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 220 nm | UV at 254 nm |
| Linearity Range | 31.5-500 µg/mL | 10–60 µg/mL | 20-60 µg/mL |
| Correlation (r²) | 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | Not Specified | 99.45 - 100.52% | Not Specified |
| Precision (%RSD) | Not Specified | < 2% (Intra-day & Inter-day) | Not Specified |
| LOD | 3.5 µg/mL | 1.50 µg/mL | 3.03 µg/mL |
| LOQ | 10.1 µg/mL | 4.50 µg/mL | 9.92 µg/mL |
Table 2: Comparison of LC-MS/MS and Other Methods for Fexofenadine Bioanalysis
| Parameter | LC-MS/MS Method | UPLC-MS/MS Method | UV-Visible Spectrophotometry |
| Matrix | Human Plasma | Human Serum | Pharmaceutical Tablets |
| Linearity Range | 0.625–300 ng/mL | 1.0–500.0 ng/mL | Not specified |
| Correlation (r²) | > 0.99 | > 0.99 | Not specified |
| Accuracy (% Recovery) | Within acceptable limits | 93% to 98% | Not specified |
| Precision (%RSD) | Within acceptable limits | ±15% (Intra-day & Inter-day) | Not specified |
| LOD | Not Specified | 0.25 ng/mL | Not specified |
| LOQ | Not Specified | 1.0 ng/mL | Not specified |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the bioanalytical method validation process for Fexofenadine.
Caption: Workflow for Bioanalytical Method Validation of Fexofenadine according to ICH M10 Guidelines.
Caption: Comparison of Key Performance Parameters for Fexofenadine Analytical Methods.
References
- 1. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. banglajol.info [banglajol.info]
A Comparative Guide to Internal Standards for Fexofenadine Analysis: A Focus on Fexofenadine-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fexofenadine, a widely used second-generation antihistamine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy, precision, and reliability of the results by correcting for variability during sample preparation and analysis. This guide provides a comparative overview of various internal standards used for fexofenadine analysis, with a special focus on the performance of its deuterated analogue, Fexofenadine-d3.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated analogues of the analyte, are widely considered the "gold standard" in quantitative bioanalysis.[1] These standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, allowing for effective compensation for matrix effects, extraction inconsistencies, and instrument variability. For fexofenadine, several deuterated standards are commercially available, including Fexofenadine-d3, Fexofenadine-d6, and Fexofenadine-d10.
Performance Comparison of Internal Standards
Quantitative Performance Data
The following table summarizes the key performance parameters of different internal standards used in the analysis of fexofenadine. It is important to note that these results are from separate studies and experimental conditions may vary.
| Internal Standard | Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Fexofenadine-d3 | Fexofenadine | - | - | - | - | - | [2] |
| Fexofenadine-d6 | Fexofenadine | Human Plasma | 1 | 1 - 500 | < 4.3 | Within 8.0% | [3] |
| Fexofenadine-d10 | Fexofenadine | Human Serum | 1 | 1 - 500 | < 15 | Within ±15% | [4] |
| Terfenadine-d3 | Fexofenadine | Human Plasma | - | - | - | - | [5] |
| Glipizide | Fexofenadine | Human Plasma | 1 | 1 - 600 | - | > 0.9976 (r) | |
| Cetirizine | Fexofenadine | Human Plasma | 2 | 2 - 1700 | - | 91.5% | |
| Loratadine | Fexofenadine | Human Plasma | 3 | - | 1.05 - 12.56 | 82.00 - 109.07 | |
| Levocetirizine | Fexofenadine | Pharmaceutical Dosage Form | - | 50 - 175 µg/mL | < 2 | 101.3 - 101.5 |
Data for Fexofenadine-d3 was not explicitly available in a comparable format in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from studies utilizing different internal standards for fexofenadine analysis.
Method 1: Fexofenadine Analysis using Fexofenadine-d6 as Internal Standard
-
Sample Preparation: Protein precipitation of 50 µL human plasma with acetonitrile containing Fexofenadine-d6.
-
Chromatography:
-
Column: Phenomenex Gemini C18 (50 × 2.0 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid, 5 mM ammonium acetate in deionized water and methanol (35:65, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
Method 2: Fexofenadine Analysis using Fexofenadine-d10 as Internal Standard
-
Sample Preparation: Protein precipitation of 50 µL human serum with methanol containing Fexofenadine-d10.
-
Chromatography:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 0.5 mL/min.
-
-
Detection: Positive ion mode using selected reaction monitoring (SRM).
Method 3: Fexofenadine Analysis using a Non-Deuterated Internal Standard (Cetirizine)
-
Sample Preparation: Solid-phase extraction (SPE) of human plasma using Oasis HLB cartridges.
-
Chromatography:
-
Column: RP 18.
-
Mobile Phase: Ammonium acetate (10mM, pH 6.4) and methanol.
-
-
Detection: Electrospray ionization with multiple reaction monitoring (MRM).
Visualization of the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of fexofenadine in a biological matrix using an internal standard.
Caption: Experimental workflow for fexofenadine analysis.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for fexofenadine. Stable isotope-labeled internal standards, such as Fexofenadine-d3, Fexofenadine-d6, and Fexofenadine-d10, are generally the preferred choice due to their ability to closely mimic the behavior of the analyte, thereby providing superior accuracy and precision. While non-deuterated internal standards can also be used, they may not always provide the same level of compensation for matrix effects and other analytical variabilities. The data and protocols presented in this guide can assist researchers in selecting the most suitable internal standard and developing a validated analytical method for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Inter-day and Intra-day Precision and Accuracy for Fexofenadine Quantification: A Guide to Internal Standard Selection
For researchers and scientists in drug development, the precise and accurate quantification of fexofenadine in biological matrices is critical for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides a comparative analysis of the performance of deuterated fexofenadine, using Fexofenadine-d10 as a representative stable isotope-labeled (SIL) internal standard, against other alternative internal standards. The data presented is collated from various validated bioanalytical methods.
Note on Fexofenadine-d3-1: While this guide focuses on the performance of a deuterated fexofenadine internal standard, specific data for this compound was not available in the reviewed literature. The data for Fexofenadine-d10 is presented as a close surrogate, reflecting the performance of a stable isotope-labeled internal standard for fexofenadine analysis. The use of a SIL internal standard is widely considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby compensating for variability in sample preparation and instrument response.
Comparative Performance of Internal Standards
The selection of an internal standard is a critical step in the development of a reliable bioanalytical method. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Stable isotope-labeled internal standards, such as Fexofenadine-d10, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency, leading to superior accuracy and precision.[1][2]
This section compares the inter-day and intra-day precision and accuracy of analytical methods for fexofenadine using a deuterated internal standard (Fexofenadine-d10) and other alternative, non-isotopically labeled internal standards.
Table 1: Inter-day and Intra-day Precision and Accuracy Data for Fexofenadine Quantification using Different Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Fexofenadine-d10 | 1.0 (LLOQ) | Within ±20% | Within ±20% | Within ±20% | Within ±20% | [1] |
| Low QC | Within ±15% | Within ±15% | Within ±15% | Within ±15% | [1] | |
| Medium QC | Within ±15% | Within ±15% | Within ±15% | Within ±15% | [1] | |
| High QC | Within ±15% | Within ±15% | Within ±15% | Within ±15% | ||
| Loratadine | 3.0 (LLOQ) | 12.56 | 10.25 | 8.00 | 5.00 | |
| 10.0 (Low QC) | 4.89 | 6.43 | 9.07 | 7.33 | ||
| 250.0 (Medium QC) | 1.05 | 2.34 | -17.93 | -15.67 | ||
| 1200.0 (High QC) | 2.45 | 3.12 | -12.00 | -10.33 | ||
| Lisinopril | 0.1 | 0.98 | 1.25 | 1.20 | 1.50 | |
| 10.0 | 0.56 | 0.89 | 0.80 | 1.10 | ||
| 50.0 | 0.42 | 0.65 | 0.60 | 0.90 |
%RSD: Percent Relative Standard Deviation %RE: Percent Relative Error LLOQ: Lower Limit of Quantification QC: Quality Control
Experimental Protocols
The following sections detail the typical methodologies employed for the quantification of fexofenadine in human plasma using different internal standards, as described in the cited literature.
Method 1: Fexofenadine Quantification using Fexofenadine-d10 as Internal Standard
This method describes a sensitive, reproducible, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) approach for the simultaneous quantification of fexofenadine.
-
Sample Preparation:
-
To 50 µL of human serum/plasma sample, add 100 µL of internal standard solution (containing Fexofenadine-d10 in methanol).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to an LC vial.
-
Inject 7.5 µL of the sample for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: Waters Acquity UPLC system
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with a suitable mobile phase composition (e.g., acetonitrile and water with additives).
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 4 minutes
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Method 2: Fexofenadine Quantification using Loratadine as Internal Standard
This method details a liquid chromatography-mass spectrometry (LC-MS) procedure for the quantification of fexofenadine in human plasma.
-
Sample Preparation:
-
Perform liquid-liquid extraction of fexofenadine and the internal standard (loratadine) from human plasma.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile: 10mM ammonium acetate: formic acid (70:30:0.1, v/v/v)
-
Flow Rate: 1 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Method 3: Fexofenadine Quantification using Lisinopril as Internal Standard
This method outlines a reversed-phase high-performance liquid chromatographic method with a diode array detector (HPLC-DAD) for the determination of fexofenadine.
-
Sample Preparation:
-
Prepare working standard solutions of fexofenadine and the internal standard (lisinopril) by further dilution of stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C-18 analytical column (250 × 4.6 mm, i.d., 5 μm)
-
Mobile Phase: A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).
-
Flow Rate: 1.5 mL/min
-
Detection: UV detection at 215 nm
-
Workflow for Precision and Accuracy Assessment
The following diagram illustrates the standard workflow for determining the inter-day and intra-day precision and accuracy of a bioanalytical method, in accordance with regulatory guidelines.
Caption: Workflow for Inter-day and Intra-day Precision and Accuracy Assessment.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Linearity and Range Determination for Fexofenadine Quantification
The quantification of Fexofenadine, a widely used second-generation antihistamine, is critical in pharmaceutical quality control and clinical pharmacokinetic studies. A crucial aspect of the validation for any analytical method is the determination of its linearity and range. Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample, while the range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.
This guide provides a comparative overview of various analytical methods used for Fexofenadine quantification, with a focus on their established linearity and range, supported by experimental data from published studies.
Data Presentation: Linearity and Range Comparison
The performance of an analytical method is fundamentally defined by its linear range. The following table summarizes the linearity parameters for Fexofenadine quantification across different analytical techniques and matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods generally offer a wider linear range and higher sensitivity, particularly for biological samples.
| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Matrix |
| LC-MS/MS | 0.025 - 100 ng/mL | Not Specified | Plasma[1] |
| 0.02 - 10 µg/mL | Not Specified | Urine[1] | |
| 1 - 600 ng/mL | r ≥ 0.9976 | Human Plasma[2] | |
| 1 - 1000 ng/mL | Not Specified | Human Plasma[3] | |
| 0.625 - 300 ng/mL (ppb) | R² > 0.99 | Human Plasma[4] | |
| UPLC-MS/MS | 1.0 - 500.0 ng/mL | R² > 0.99 | Human Serum |
| RP-HPLC | 31.5 - 500 µg/mL | r² = 0.999 | Pharmaceutical Dosage Form |
| 50 - 175 µg/mL | r² = 0.997 | Pharmaceutical Dosage Form | |
| 24 - 120 µg/mL | R² = 0.999 | Bulk and Solid Dosage Form | |
| 10 - 60 µg/mL | r > 0.999 | Pharmaceutical Preparations | |
| 20 - 60 µg/mL | r > 0.999 | Bulk and Tablets | |
| 5 - 15 µg/mL | r > 0.9999 | Coated Tablets and Human Serum | |
| 1 - 30 µg/mL (0.001-0.03 mg/mL) | r² = 0.999 | Active Pharmaceutical Substance | |
| HPLC-DAD | 0.1 - 50 µg/mL | r = 0.9996 | Pharmaceutical Tablets |
| UV Spectrophotometry | 10 - 60 µg/mL | r² = 0.999 | Bulk and Tablet |
| 2 - 20 µg/mL | R² > 0.999 | Not Specified | |
| 8 - 20 µg/mL | r = 0.9999 | Capsules and Coated Tablets | |
| 2 - 18 µg/mL | r = 0.999 | Not Specified | |
| 1 - 14 µg/mL | r = 0.9998 | Bulk Drug and Formulation | |
| Spectrofluorimetry | 0.02 - 1.5 µg/mL | r² = 0.9998 | Pharmaceutical Formulations |
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for Fexofenadine quantification, adhering to ICH guidelines. This process is fundamental for method validation.
References
- 1. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Advanced Analytical Method Validation for Bioequivalence Studies of Fexofenadine in Human Plasma Using LC-MS/MS | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
A Comparative Guide to Fexofenadine-d3 and ¹³C-Labeled Fexofenadine as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Fexofenadine, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard. This guide provides an objective comparison between two common types of SIL internal standards for Fexofenadine: the deuterium-labeled Fexofenadine-d3 and the carbon-13-labeled (¹³C) version.
Core Principles: Deuterium vs. Carbon-13 Labeling
The selection between a deuterium-labeled and a ¹³C-labeled internal standard can significantly influence analytical method performance. While both are structurally similar to the analyte, their physicochemical behaviors are not identical. Deuterium (²H) labeling is often more common due to lower synthesis costs, but it has inherent drawbacks that are not present with ¹³C labeling.[1][2][3]
Key performance characteristics to consider include:
-
Isotopic Stability: A critical factor is the stability of the isotope label. Deuterium atoms, particularly if located on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[4][5] While placing deuterium on carbon atoms reduces this risk, it doesn't eliminate it entirely, especially under certain pH or temperature conditions. Carbon-13 atoms, being integrated into the molecular backbone, are highly stable and not susceptible to exchange.
-
Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to experience and correct for the same matrix effects during ionization. The mass difference between hydrogen and deuterium can sometimes lead to a chromatographic shift, known as the "deuterium isotope effect," causing the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography. This separation can lead to differential ion suppression or enhancement, potentially compromising quantification. ¹³C-labeled standards have physicochemical properties nearly identical to the native analyte, ensuring excellent co-elution.
-
Mass Spectrometry Behavior: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to different fragmentation patterns or require different collision energies in the mass spectrometer compared to the analyte, which needs to be accounted for during method development.
-
Cost and Availability: The synthesis of deuterium-labeled compounds is generally less complex and therefore less expensive than ¹³C-labeling. Consequently, deuterated standards are often more readily available commercially.
Data Presentation: Performance Comparison
The following table summarizes the key characteristics of Fexofenadine-d3 versus a hypothetical ¹³C-labeled Fexofenadine internal standard, based on the established principles of isotope dilution mass spectrometry.
| Feature | Fexofenadine-d3 | ¹³C-Labeled Fexofenadine | Rationale & Implications |
| Isotopic Stability | Variable | High | Deuterium labels can be susceptible to back-exchange with protons from the matrix or solvent, potentially compromising assay integrity. ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. |
| Chromatographic Co-elution | Potential for slight retention time shift | Excellent | The deuterium isotope effect can cause Fexofenadine-d3 to elute slightly before Fexofenadine, which may lead to inaccurate quantification if significant matrix effects are present. ¹³C-labeling results in negligible retention time differences. |
| Matrix Effect Compensation | Good to Moderate | Excellent | Inadequate co-elution can lead to differential ion suppression or enhancement between the analyte and the IS, reducing the effectiveness of matrix effect correction. Co-elution ensures both compounds experience the same ionization conditions. |
| Mass Spectral Integrity | Potential for altered fragmentation | Identical to analyte | The stronger C-D bond may require different MS/MS collision energies for optimal fragmentation compared to the analyte. ¹³C-labeled standards fragment identically to the native compound. |
| Potential for Isotopic Interference | Lower | Higher (manageable) | The natural abundance of deuterium is very low. The natural abundance of ¹³C is ~1.1%, which must be considered to ensure the analyte's isotopic cluster does not interfere with the IS signal, though this is typically manageable. |
| Cost & Availability | Generally lower and more available | Generally higher and less available | The synthesis of ¹³C-labeled compounds is typically more complex and expensive. |
Experimental Protocols
Below is a representative LC-MS/MS protocol for the quantitative analysis of Fexofenadine in human plasma. This method can be adapted for use with either Fexofenadine-d3 or ¹³C-labeled Fexofenadine as the internal standard.
1. Preparation of Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve Fexofenadine hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Fexofenadine-d3 or ¹³C-labeled Fexofenadine in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown plasma samples.
-
To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution. The acetonitrile will precipitate plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Fexofenadine from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Fexofenadine: To be optimized (e.g., Q1: 502.3 -> Q3: 466.3)
-
Fexofenadine-d3: To be optimized (e.g., Q1: 505.3 -> Q3: 469.3)
-
¹³C-Fexofenadine (e.g., ¹³C₆): To be optimized (e.g., Q1: 508.3 -> Q3: 472.3)
-
Note: Collision energy and other MS parameters must be optimized for each compound.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Fexofenadine/Internal Standard) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of Fexofenadine in QC and unknown samples from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The choice between Fexofenadine-d3 and a ¹³C-labeled Fexofenadine internal standard involves a trade-off between cost and analytical performance.
-
Fexofenadine-d3 is a cost-effective and widely available option that can be suitable for many applications. However, researchers must be vigilant and thoroughly validate their method to investigate potential issues like isotopic instability and chromatographic separation from the analyte, which could compromise data integrity.
-
¹³C-Labeled Fexofenadine is considered the superior choice for bioanalysis. It provides greater assurance of isotopic stability and chromatographic co-elution, leading to more robust and accurate data by more effectively compensating for matrix effects. While the initial cost is higher, the increased reliability can prevent costly method redevelopment and ensure the highest data quality for pivotal studies.
For routine analyses where matrix effects are well-characterized and minimal, Fexofenadine-d3 may be adequate. However, for regulated bioanalysis, complex matrices, or when the highest level of accuracy is required, the superior performance of ¹³C-labeled Fexofenadine makes it the recommended internal standard.
References
A Comparative Guide to Cross-Validation of Fexofenadine Assays Across Laboratories
In the landscape of pharmaceutical analysis, the ability to obtain consistent and reproducible results for a given analyte across different laboratories is paramount. This guide provides a comprehensive comparison of common analytical methods for the quantification of fexofenadine, a widely used second-generation antihistamine. The focus is on the cross-validation of these assays, ensuring that regardless of the laboratory or the specific validated method employed, the data generated is reliable and comparable. This is critical for multicenter clinical trials, bioequivalence studies, and regulatory submissions.
Fexofenadine, the active metabolite of terfenadine, is a selective peripheral H1 receptor antagonist used in the treatment of allergic rhinitis and chronic urticaria.[1][2] Accurate measurement of its concentration in biological matrices and pharmaceutical formulations is essential for both clinical and quality control purposes. The primary analytical techniques utilized for fexofenadine quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and UV-Visible Spectrophotometry.
Comparative Performance of Fexofenadine Assays
The choice of analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For inter-laboratory cross-validation, it is crucial to understand the inherent performance characteristics of each method. The following table summarizes typical validation parameters for the most common fexofenadine assays, providing a baseline for what to expect during a cross-validation study.
| Parameter | LC-MS/MS | HPLC-UV | UV-Visible Spectrophotometry |
| Linearity Range | 0.5 - 500 ng/mL[3] | 10 - 120 µg/mL[1][4] | 2 - 18 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3 ng/mL | 0.2371 µg/mL | 0.4 µg/mL |
| Limit of Detection (LOD) | 0.10 - 0.25 ng/mL | 0.7185 µg/mL | 0.08 µg/mL |
| Accuracy (% Recovery) | 82.00 - 109.07% | 99.45 - 100.52% | 98 - 102% |
| Precision (%RSD) | < 15% | < 2% | < 2% |
| Specificity/Selectivity | High | Moderate to High | Low |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost & Complexity | High | Moderate | Low |
Key Considerations for Cross-Validation:
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations of fexofenadine in complex matrices like plasma are measured.
-
HPLC-UV is a robust and widely available technique suitable for the analysis of pharmaceutical formulations. Its sensitivity is generally lower than LC-MS/MS.
-
UV-Visible Spectrophotometry is a simple and cost-effective method but is less specific and sensitive, making it more suitable for bulk drug analysis and simple formulations.
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of successful inter-laboratory cross-validation. Below are representative methodologies for the three key analytical techniques.
LC-MS/MS Method for Fexofenadine in Human Plasma
This method is ideal for pharmacokinetic and bioequivalence studies.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction is typically employed. For liquid-liquid extraction, plasma samples (e.g., 200 µL) are mixed with a suitable internal standard (e.g., loratadine) and an extraction solvent (e.g., ethyl acetate). The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium acetate with formic acid) is typical.
-
Flow Rate: A flow rate of 1 mL/min is often used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for fexofenadine (e.g., m/z 502.3 → 466.2) and the internal standard.
-
HPLC-UV Method for Fexofenadine in Pharmaceutical Formulations
This method is suitable for quality control of tablets and capsules.
-
Sample Preparation: A known weight of powdered tablets is dissolved in a suitable solvent, such as a mixture of methanol and a buffer solution, followed by sonication and filtration.
-
Chromatographic Conditions:
-
Column: An Agilent Extend C18 column is a suitable choice.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 7.5) in a 35:65 ratio can be used.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Detection: UV detection is performed at a wavelength of 220 nm.
-
UV-Visible Spectrophotometric Method for Fexofenadine in Bulk Drug
This is a straightforward method for determining the purity of the active pharmaceutical ingredient.
-
Sample Preparation: A standard solution of fexofenadine hydrochloride is prepared in a suitable solvent like ethanol or a methanol:water mixture.
-
Analysis:
-
The UV spectrum of the solution is scanned over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 220 nm.
-
The absorbance of the sample solutions is measured at the λmax, and the concentration is determined using a calibration curve.
-
Visualizations
Signaling Pathway of Fexofenadine
Fexofenadine is a selective antagonist of the histamine H1 receptor. It functions by competing with free histamine for binding to H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of histamine, thereby alleviating the symptoms of allergic reactions.
Workflow for Inter-Laboratory Cross-Validation
A typical workflow for the cross-validation of an analytical method between two laboratories (Lab A and Lab B) involves several key steps to ensure consistency and comparability of results.
References
- 1. jchr.org [jchr.org]
- 2. idealpublication.in [idealpublication.in]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Fexofenadine Assays: Unveiling the Limits of Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and sensitive quantification of fexofenadine in various biological and pharmaceutical matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of various analytical methods for fexofenadine determination, with a special focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ), key parameters that define the sensitivity of an assay.
Performance Comparison of Fexofenadine Assays
The choice of an analytical method for fexofenadine quantification is often dictated by the required sensitivity, the nature of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or diode array detection (DAD) is a commonly employed technique, particularly for pharmaceutical formulations. For bioanalytical applications requiring higher sensitivity to measure low concentrations in complex matrices like plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice.
The following table summarizes the LOD and LOQ values reported for various fexofenadine assays, providing a clear comparison of their analytical performance.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-DAD | Pharmaceutical Tablets | 0.02 µg/mL | 0.05 µg/mL | [1] |
| RP-HPLC | Pharmaceutical Tablets | 3.5 µg/mL | 10.1 µg/mL | [2] |
| RP-HPLC | Pharmaceutical Tablets | 0.1 µg/mL | 0.4 µg/mL | [3] |
| RP-HPLC | Pharmaceutical Products | 1.50 µg/mL | 4.50 µg/mL | [4] |
| RP-HPLC | Pharmaceutical Dosage Form | 0.27 µg/mL | 0.84 µg/mL | [5] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 0.603 µg/mL | 1.829 µg/mL | |
| UPLC-MS/MS | Human Serum | 0.25 ng/mL | 1.0 ng/mL | |
| LC-MS/MS | Human Plasma | - | 1 ng/mL | |
| LC-MS | Human Plasma | - | 3 ng/mL | |
| Chiral LC-MS/MS | Human Plasma | - | 0.025 ng/mL (for each enantiomer) | |
| UV Spectrophotometry | Bulk Drug | 0.08 µg/mL | 0.4 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for some of the key fexofenadine assays cited in this guide.
RP-HPLC-DAD for Fexofenadine in Pharmaceutical Tablets
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: Hypersil BDS C-18 analytical column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulfonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 215 nm.
-
Internal Standard: Lisinopril.
-
Sample Preparation: Not detailed in the abstract.
UPLC-MS/MS for Fexofenadine in Human Serum
-
Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a total run time of 4 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: Positive ion mode using Selected Reaction Monitoring (SRM).
-
Sample Preparation: Protein precipitation of 50 µL serum samples.
LC-MS/MS for Fexofenadine in Human Plasma
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).
-
Column: Reversed-phase C18 column (5 µm, 100 x 2.1 mm).
-
Mobile Phase: Methanol and a buffer containing 10 mmol/L ammonium acetate and 0.1% formic acid (70:30, v/v).
-
Detection: Positive ion mode with transitions of 502.1 → 466.2 for fexofenadine.
-
Internal Standard: Glipizide.
-
Sample Preparation: Protein precipitation of 100 µL human plasma.
RP-HPLC for Fexofenadine in Pharmaceutical Dosage Form
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC).
-
Column: Cap Cell Pack C18 column (250 × 4.5 mm, 5µ).
-
Mobile Phase: Acetonitrile and water (50:50 % v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 224 nm.
-
Internal Standard: Levocetirizine.
-
Sample Preparation: Not detailed in the abstract.
Experimental Workflow for LOD & LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in the validation of any analytical method. The following diagram illustrates a generalized workflow for establishing these parameters for a fexofenadine assay.
Caption: Generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ijpbs.com [ijpbs.com]
A Comparative Analysis of HPLC and UV-Vis Spectrophotometry for the Quantification of Fexofenadine
For Immediate Release
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparative analysis of two commonly employed analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the determination of Fexofenadine, a widely used second-generation antihistamine. This objective comparison, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Executive Summary
Both HPLC and UV-Vis spectrophotometry are capable of quantifying Fexofenadine in pharmaceutical formulations. However, they differ significantly in terms of their specificity, sensitivity, and complexity. HPLC offers superior specificity and is a stability-indicating method, capable of separating Fexofenadine from its degradation products and other impurities.[1][2] In contrast, UV-Vis spectrophotometry is a simpler, more cost-effective, and rapid technique, but it is less specific and may be susceptible to interference from excipients or other UV-absorbing compounds present in the sample matrix.[3][4][5] The choice between the two methods will ultimately depend on the specific requirements of the analysis, such as the need for stability studies, the complexity of the sample matrix, and the available resources.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance parameters of representative HPLC and UV-Vis spectrophotometric methods for the analysis of Fexofenadine, based on data from various validation studies.
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Measurement of UV absorbance at a specific wavelength |
| Specificity | High (Stability-indicating) | Low to Moderate |
| Linearity Range | 0.1 - 50 µg/mL, 31.5 - 500 µg/mL, 10 - 60 µg/mL, 50 - 175 µg/mL | 10 - 60 µg/mL, 2 - 18 µg/mL, 8 - 20 µg/mL, 1 - 14 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL, 3.5 µg/mL, 1.41 µg/mL | 0.62 µg/mL, 0.08 µg/mL, 0.10 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL, 10.1 µg/mL, 4.29 µg/mL | 1.88 µg/mL, 0.4 µg/mL, 0.29 µg/mL |
| Accuracy (% Recovery) | 99.45 - 100.52%, 101.3 - 101.5% | 99.9 - 100.1%, 99.97 - 100.51% |
| Precision (%RSD) | < 2% | Intraday: 0.13 - 0.39%, Interday: 0.12 - 0.13% |
| Analysis Time | Longer (typically 5-15 minutes per sample) | Shorter (typically < 1 minute per sample) |
| Cost & Complexity | Higher cost, more complex instrumentation and operation | Lower cost, simpler instrumentation and operation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating HPLC method for the determination of Fexofenadine hydrochloride has been reported with the following parameters:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically employed. Examples include:
-
Acetate buffer (5mM, pH 9.4 adjusted with acetic acid) and acetonitrile in a 50:50 (v/v) ratio.
-
A mixture of methanol and phosphate buffer (pH 3.0, 0.1 M) in a 95:5 (v/v) ratio has also been used.
-
-
Flow Rate: A flow rate of 1.0 mL/min or 1.5 mL/min is common.
-
Detection Wavelength: Detection is typically carried out at 215 nm, 220 nm, or 254 nm.
-
Sample Preparation:
-
A standard stock solution of Fexofenadine is prepared in a suitable solvent such as methanol.
-
For tablet analysis, a number of tablets are weighed, and the powder equivalent to a specific amount of Fexofenadine is dissolved in the solvent, often with the aid of ultrasonication.
-
The solution is then filtered and diluted to the desired concentration with the mobile phase before injection into the HPLC system.
-
UV-Vis Spectrophotometry Method
A simple and rapid UV-Vis spectrophotometric method for the quantification of Fexofenadine hydrochloride has been developed with the following protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Ethanol, a mixture of methanol and water (2:3), or 0.1 N Hydrochloric acid are commonly used as solvents.
-
Wavelength of Maximum Absorbance (λmax): The λmax for Fexofenadine is typically observed around 220 nm in ethanol or a methanol:water mixture. Other reported wavelengths include 225 nm in 0.1 N HCl.
-
Sample Preparation:
-
A standard stock solution of Fexofenadine is prepared in the chosen solvent.
-
For the analysis of pharmaceutical formulations, the tablet powder is accurately weighed and dissolved in the solvent.
-
The solution is filtered, and the filtrate is appropriately diluted to a concentration that falls within the linear range of the method. The absorbance of the final solution is then measured at the λmax against a solvent blank.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the HPLC and UV-Vis spectrophotometric analysis of Fexofenadine.
Conclusion
References
- 1. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. neuroquantology.com [neuroquantology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Comparative Study of Estimation of Fexofenadine Hydrochloride By Uv-Visible Spectrophotometry and Hplc Method | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Bioequivalence Studies of Fexofenadine Formulations Utilizing Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in bioequivalence studies of fexofenadine formulations. While the prompt specified Fexofenadine-d3 as the internal standard, a thorough review of publicly available scientific literature and regulatory documents did not yield specific experimental protocols utilizing this exact deuterated analog. However, the principles and procedures outlined in this guide are based on studies employing other closely related and methodologically similar deuterated internal standards, such as Fexofenadine-d6, Fexofenadine-d10, and Terfenadine-d3. The use of such stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis for pharmacokinetic studies due to their ability to mimic the analyte throughout the analytical process, thereby ensuring high accuracy and precision.
Bioequivalence studies are critical for the approval of generic drug products, as they demonstrate that the generic formulation performs in the same manner as the reference listed drug. For fexofenadine, a second-generation antihistamine, these studies primarily focus on comparing the rate and extent of absorption of the test and reference products.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters from a representative bioequivalence study comparing a test and a reference formulation of fexofenadine hydrochloride 180 mg tablets. These parameters are crucial for assessing bioequivalence.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval for the Ratio (Test/Reference) |
| Cmax (ng/mL) | 682 ± 246 | 679 ± 297 | 95% - 114% |
| AUC0-t (ng·h/mL) | 4528 ± 1308 | 4586 ± 1447 | 93% - 107% |
| AUC0-∞ (ng·h/mL) | 4596 ± 1324 | 4648 ± 1461 | 93% - 107% |
| Tmax (h) | 2.33 (median) | 2.00 (median) | Not Applicable for BE assessment |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; SD: Standard Deviation. Data is illustrative and based on publicly available study reports.
Experimental Protocols
A typical bioequivalence study for fexofenadine formulations involves a randomized, two-way crossover study design in healthy adult subjects under fasting conditions. The following is a detailed methodology for such a study, incorporating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fexofenadine in human plasma.
1. Study Design and Subject Enrollment:
-
Design: A single-dose, two-treatment, two-period, two-sequence crossover study with a washout period of at least 7 days between the two periods.
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age. Subjects undergo a comprehensive health screening before enrollment.
-
Ethics: The study protocol is approved by an independent ethics committee, and all subjects provide written informed consent.
2. Drug Administration and Blood Sampling:
-
Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference fexofenadine formulation with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predose (0 hours) and at specified time points post-dose, for example: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen at -70°C ± 10°C until analysis.
3. Bioanalytical Method: LC-MS/MS Quantification of Fexofenadine
-
Internal Standard: A deuterated analog of fexofenadine (e.g., Fexofenadine-d6 or -d10) or its parent drug (e.g., Terfenadine-d3) is used as the internal standard (IS) to ensure accuracy and precision. A stock solution of the IS is prepared in methanol.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for fexofenadine and the internal standard.
-
Fexofenadine Transition: m/z 502.3 → 466.3
-
Internal Standard (e.g., Fexofenadine-d6) Transition: m/z 508.3 → 472.3
-
-
Data Analysis: The peak area ratios of the analyte to the internal standard are used to construct a calibration curve and quantify the fexofenadine concentration in the unknown samples.
-
Mandatory Visualizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
